molecular formula C14H22N2O B7793019 C14H22N2O

C14H22N2O

Cat. No.: B7793019
M. Wt: 234.34 g/mol
InChI Key: BVXQIQGMNYWIPW-UHFFFAOYSA-N
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Description

Historical Context of C₁₄H₂₂N₂O Discovery and Chemical Significance

The story of C₁₄H₂₂N₂O is not one of a single discovery, but rather the separate and significant unearthing of its various isomers. Two of the most prominent isomers, Lidocaine (B1675312) and Iproniazid, emerged from different research pathways and went on to have vastly different applications.

Lidocaine , the first amino amide-type local anesthetic, was synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist. wikipedia.orgresearchgate.net It was first marketed in 1949 under the name 'Xylocaine'. wikipedia.org The development of Lidocaine was a significant milestone, offering an alternative to the predominantly used procaine, which had a shorter duration of action. researchgate.netmedscape.com The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a reaction with diethylamine (B46881). nih.govcerritos.edu Its discovery revolutionized local anesthesia due to its rapid onset and intermediate duration of action. wikipedia.orgnih.gov

In a separate line of inquiry, Iproniazid was initially developed for the treatment of tuberculosis. wikipedia.orgdiscovermagazine.com In 1952, its antidepressant properties were serendipitously discovered when researchers observed that patients being treated for tuberculosis experienced an elevation in mood. wikipedia.orgtaylorandfrancis.com This observation led to further investigation and the eventual approval of Iproniazid as an antidepressant in 1958. wikipedia.org The synthesis of Iproniazid can be achieved through multiple pathways, with a common method involving the reaction of methyl isonicotinate (B8489971) with hydrazine (B178648) to form isonicotinohydrazide, which is then further reacted to produce Iproniazid. wikipedia.org

Broad Academic Research Domains Involving C₁₄H₂₂N₂O

The different isomers of C₁₄H₂₂N₂O have been the subject of extensive academic research across a variety of disciplines, primarily due to their distinct biological activities.

Lidocaine has been a cornerstone of research in anesthesiology and cardiology. As a local anesthetic, it functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of nerve impulses. wikipedia.orgmedscape.com This mechanism has been extensively studied to understand pain pathways and to develop new anesthetic agents. researchgate.net Beyond its use for local numbing, Lidocaine is also classified as a class Ib anti-arrhythmic agent. nih.govnih.gov Its ability to block sodium channels in cardiac myocytes makes it a valuable tool in cardiac electrophysiology research for studying and managing ventricular arrhythmias. nih.govnih.gov Further research has also explored its potential in treating tinnitus. medscape.com

Iproniazid , on the other hand, has been a pivotal compound in the field of neuropharmacology and the development of antidepressant therapies. nih.gov It acts as a non-selective, irreversible monoamine oxidase inhibitor (MAOI). wikipedia.org By inhibiting the monoamine oxidase enzyme, Iproniazid increases the levels of neurotransmitters such as serotonin (B10506) and dopamine (B1211576) in the brain, which are involved in mood regulation. discovermagazine.com The discovery of Iproniazid's mechanism of action was instrumental in the formulation of the monoamine hypothesis of depression, which posits that a deficiency in certain neurotransmitters contributes to depressive disorders. taylorandfrancis.com Although its use was later curtailed due to side effects, the research surrounding Iproniazid paved the way for the development of newer generations of antidepressant medications. wikipedia.orgnih.gov

The study of these and other C₁₄H₂₂N₂O isomers continues to be an active area of research, with scientists exploring their properties and potential applications in various fields of chemistry and medicine.

Compound NameDiscovery YearInitial Application
Lidocaine1943Local Anesthetic
Iproniazid1952 (antidepressant properties)Antituberculosis Agent
Compound NamePrimary Research AreaMechanism of Action
LidocaineAnesthesiology, CardiologyVoltage-gated sodium channel blocker
IproniazidNeuropharmacologyMonoamine oxidase inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-12-3-5-13(6-4-12)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQIQGMNYWIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure, Nomenclature, and Molecular Conformation of C₁₄h₂₂n₂o

Systematic Nomenclature and Synonyms of C₁₄H₂₂N₂O

The systematic IUPAC name for the compound C₁₄H₂₂N₂O is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. nih.govfishersci.sefishersci.comnist.gov This name precisely describes the molecule's structure, indicating an acetamide (B32628) core substituted with a 2,6-dimethylphenyl group on the nitrogen atom of the amide and a diethylamino group attached to the carbon atom adjacent to the carbonyl. nih.govfishersci.combiocompare.com

The compound is also widely recognized by numerous synonyms in various contexts. Some of the common synonyms include Lidocaine (B1675312) and Lignocaine. nih.govfishersci.comnist.govbiocompare.comchembk.comchemicalbook.com Other synonyms found in literature and databases include Xylocaine, Duncaine, Esracaine, Alphacaine, Cappicaine, Gravocain, Leostesin, Maricaine, Solarcaine, Isicaina, Solcain, Xylocain, L-Caine, Isicaine, Rucaina, Xilina, Xycaine, Cito optadren, Lida-Mantle, Dentipatch, 2-(Diethylamino)-2',6'-acetoxylidide, Lidocainum, Lignocainum, Cuivasil, Jetocaine, Lidocaina, Remicaine, Xilocaina, Xyloneural (free base), ELA-Max, Diethylaminoaceto-2,6-xylidide, Versatis, Ztilido, and others. nih.govfishersci.comnist.govbiocompare.comchembk.com

Detailed Molecular Architecture and Functional Groups

The molecular formula C₁₄H₂₂N₂O indicates the atomic composition of the compound. The molecule's architecture is characterized by the presence of distinct structural regions and specific functional groups that confer its chemical properties. nih.govfishersci.sefishersci.combiocompare.comchembk.comchemicalbook.comuni.luunirioja.esscielo.org.cowikipedia.orgresearchgate.net

The structure of C₁₄H₂₂N₂O incorporates both aromatic and aliphatic components. A prominent feature is the 2,6-dimethylphenyl group, which is an aromatic ring system derived from benzene (B151609) with methyl substituents at the 2 and 6 positions. nih.govwikipedia.org This aromatic part contributes to the molecule's hydrophobic characteristics. wikipedia.org Attached to the amide nitrogen, this substituted phenyl ring is a key structural element.

Two significant nitrogen-containing functional groups are present in C₁₄H₂₂N₂O: an amide group and a tertiary amino group. nih.govwikipedia.orgaskfilo.compressbooks.pub

The amide functional group consists of a carbonyl group (C=O) bonded directly to a nitrogen atom. In C₁₄H₂₂N₂O, the nitrogen atom of the amide is bonded to the 2,6-dimethylphenyl group and a hydrogen atom, classifying it as a secondary amide. askfilo.com Amide bonds exhibit partial double-bond character due to resonance, which restricts rotation around the C-N bond to some extent compared to single bonds. pressbooks.pub

The tertiary amino group is located on the ethyl chains. It consists of a nitrogen atom bonded to three carbon atoms (two ethyl groups and the methylene (B1212753) carbon adjacent to the amide). askfilo.com This nitrogen atom has a lone pair of electrons, which is characteristic of amino groups and contributes to the molecule's basicity.

Conformational Flexibility and Isomeric Considerations of C₁₄H₂₂N₂O

C₁₄H₂₂N₂O exhibits a notable degree of conformational flexibility. wikipedia.org Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The presence of rotatable bonds within the aliphatic chains and around the bonds connecting the functional groups allows the molecule to adopt various conformations.

Due to its flexible structure, C₁₄H₂₂N₂O can exist as multiple probable conformers. wikipedia.org Studies utilizing techniques such as nuclear Overhauser effect spectroscopy (NOESY) and quantum chemical calculations have been employed to analyze the conformational behavior of this molecule in different environments. researchgate.netresearchgate.net For instance, analysis in supercritical carbon dioxide has indicated the presence of specific conformers, particularly those stabilized by intramolecular hydrogen bonds. researchgate.net The distribution of these conformers can be influenced by external factors such as temperature and pressure. wikipedia.orgresearchgate.net Quantum chemical calculations have suggested the existence of a significant number of potential conformers. researchgate.net

Synthetic Methodologies and Reaction Pathways for C₁₄h₂₂n₂o

Semisynthesis Pathways of C₁₄H₂₂N₂O

Semisynthesis typically involves using a significant portion of the final molecule as a starting material and completing the synthesis through a limited number of steps.

Condensation of N,N-Diethylglycine with 2,6-Dimethylaniline (B139824)

One semisynthetic approach to Lidocaine (B1675312) involves the formal condensation of N,N-Diethylglycine with 2,6-Dimethylaniline. nih.gov This reaction combines the carboxylic acid group of N,N-Diethylglycine with the amine group of 2,6-Dimethylaniline to form the amide linkage characteristic of Lidocaine.

De Novo Synthesis Routes for C₁₄H₂₂N₂O

De novo synthesis builds the molecule from simpler precursors. Several routes exist for the de novo synthesis of Lidocaine, with the most common involving 2,6-dimethylaniline and α-chloroacetyl chloride.

Synthesis from 2,6-Dimethylaniline and α-Chloroacetyl Chloride

A prominent de novo synthesis route for Lidocaine begins with the reaction of 2,6-dimethylaniline and α-chloroacetyl chloride. nih.govscribd.comchegg.comquizlet.com This multi-step process involves the formation of an intermediate followed by a subsequent reaction to yield the final product.

Formation of α-Chloro-2,6-dimethylacetanilide Intermediate

The first step in this route is the reaction between 2,6-dimethylaniline and α-chloroacetyl chloride, leading to the formation of α-chloro-2,6-dimethylacetanilide. scribd.comchegg.comquizlet.comfishersci.cafishersci.noontosight.aisynhet.commims.comcsus.edusfasu.educerritos.edu This reaction is classified as a nucleophilic acyl substitution where 2,6-dimethylaniline acts as the nucleophile attacking the acyl carbon of α-chloroacetyl chloride. chegg.com The high reactivity of the acyl chloride group compared to an alkyl chloride facilitates this selective substitution. umass.edusandiego.edu

The reaction is typically carried out in a solvent such as glacial acetic acid, often in the presence of sodium acetate (B1210297). nih.govquizlet.comcsus.educerritos.eduumass.edusandiego.edu Acetic acid serves as a solvent, and sodium acetate is included to manage the hydrochloric acid generated during the reaction. umass.edusandiego.edu The formation of HCl can protonate the starting 2,6-dimethylaniline, forming an ammonium (B1175870) salt that is insoluble in acetic acid and could co-precipitate with the desired product. umass.edusandiego.edu Flooding the system with sodium acetate helps to mitigate this issue. umass.edu The reaction may be warmed to temperatures around 40-50°C to ensure completion. quizlet.comcsus.educerritos.edusandiego.edu The product, α-chloro-2,6-dimethylacetanilide, is often collected as a solid precipitate after cooling and adding water, followed by filtration. quizlet.comcsus.edusfasu.educerritos.edusandiego.edu

Research has explored the use of different solvents in this step to optimize yield, with studies investigating solvents such as ethanol, acetone, ethyl acetate, and tetrahydrofuran (B95107) (THF). sfasu.edu Findings suggest that ethyl acetate might be a more effective solvent compared to others like THF, potentially due to the insolubility of the ammonium salt intermediate in ethyl acetate, which keeps the 2,6-dimethylaniline available for reaction. sfasu.edu

Subsequent Reaction with Diethylamine (B46881) and Hydrochloric Acid

The second key step involves the reaction of the α-chloro-2,6-dimethylacetanilide intermediate with diethylamine. scribd.comchegg.comquizlet.comfishersci.cafishersci.noontosight.aisynhet.com This is an SN2 displacement reaction where the nitrogen atom of diethylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine in the α-chloro-2,6-dimethylacetanilide. umass.edu The adjacent carbonyl group facilitates this SN2 displacement. cerritos.edu

The reaction is typically conducted by boiling the intermediate with diethylamine in an inert solvent, such as benzene (B151609) or toluene. nih.govquizlet.com After this reaction, hydrochloric acid is involved in forming the hydrochloride salt of Lidocaine. nih.govscribd.com The hydrochloride salt may crystallize with one molecule of water, which can be removed by careful drying. nih.gov

Alternative Synthetic Routes from N-(2,6-Dimethylphenyl)-2-Hydroxyacetamide and Diethylamine

While the route from 2,6-dimethylaniline and α-chloroacetyl chloride is common, alternative synthetic pathways exist. One such route involves starting from N-(2,6-Dimethylphenyl)-2-Hydroxyacetamide and reacting it with diethylamine. ontosight.ai Details regarding the specific conditions and mechanisms for this alternative route are less extensively documented in the provided search results compared to the primary de novo synthesis.

Reaction Conditions and Catalysis in C₁₄H₂₂N₂O Synthesis

The synthesis of C₁₄H₂₂N₂O can be influenced by carefully controlled reaction conditions and the use of specific catalysts. One described method involves the reaction of a compound of formula I with diethylamine in the presence of nickel trifluoromethanesulfonate (B1224126) and Hβ molecular sieve. chemicalbook.com

Role of Nickel Trifluoromethanesulfonate

Nickel trifluoromethanesulfonate (Ni(OTf)₂) acts as a catalyst in the described synthesis of C₁₄H₂₂N₂O. chemicalbook.com Nickel(II) trifluoromethanesulfonate is a nickel compound utilized in the preparation of other compounds. biosynth.com It is known to function as a Lewis acid catalyst and can be employed in various transformations. researchgate.net

Influence of Temperature, Solvents, and Molecular Sieves

Specific reaction conditions, including temperature, solvent, and the presence of molecular sieves, play a crucial role in the synthesis of C₁₄H₂₂N₂O. In one reported method, the reaction involving a compound of formula I and diethylamine is conducted in water as the solvent. chemicalbook.com The reaction mixture is stirred at a temperature of 100°C for a duration of 6 hours. chemicalbook.com

The inclusion of Hβ molecular sieve is also noted in this synthetic procedure. chemicalbook.com Molecular sieves are crystalline materials with precisely defined pore sizes that can adsorb molecules based on their size and polarity. agmcontainer.com They can be used as drying agents or catalysts in various chemical reactions. While the specific role of Hβ molecular sieve in this particular synthesis of C₁₄H₂₂N₂O is not explicitly detailed in the provided information beyond its inclusion, molecular sieves are generally known to influence reactions by adsorbing water, thereby shifting equilibrium, or by providing a catalytic surface.

The reaction conditions for this synthesis can be summarized as follows:

ComponentAmount/Condition
Compound of formula I7.2g (40.2 mmol)
Diethylamine4.4g (60.2 mmol)
Nickel trifluoromethanesulfonate0.06g
Hβ molecular sieve0.6g
Solvent30ml of water
Temperature100°C
Reaction Time6 hours

This method has been reported to yield Lidocaine with high purity and yield. chemicalbook.com

Retrosynthetic Analysis of C₁₄H₂₂N₂O

Retrosynthetic analysis is a strategic approach used in organic chemistry to design synthetic routes for complex molecules. airitilibrary.com It involves working backward from the target molecule to simpler, readily available starting materials by applying a series of hypothetical disconnections or transforms. airitilibrary.com This process aims to simplify the molecular structure step by step, considering known chemical reactions that could form the bonds being disconnected. airitilibrary.com The goal is to identify plausible precursor molecules that can be synthesized more easily. airitilibrary.com

While retrosynthetic analysis is a fundamental tool in planning the synthesis of organic compounds like C₁₄H₂₂N₂O, a detailed retrosynthetic pathway specifically for the nickel trifluoromethanesulfonate-catalyzed synthesis of Lidocaine described in section 3.3 was not found within the scope of the provided information. The general principles of retrosynthetic analysis would involve identifying key functional groups and disconnections in the Lidocaine structure to arrive at suitable starting materials such as 2,6-dimethylaniline and a precursor to the diethylaminoacetyl moiety.

Advanced Mechanistic Studies of C₁₄h₂₂n₂o Action

Elucidation of Molecular Mechanism of Action

Interaction with Voltage-Gated Sodium Channels (Naᵥ)

Lidocaine (B1675312) blocks voltage-gated sodium channels, thereby preventing the influx of sodium ions into the cell nih.govwikipedia.orgdrugbank.compatsnap.compatsnap.comdroracle.ainih.govdiff.orgtapermd.com. This blockade is a key factor in its ability to inhibit action potential generation and propagation wikipedia.orgnih.govdrugbank.compatsnap.compatsnap.comdroracle.aidiff.orgtapermd.com. The drug binds to the intracellular portion of the sodium channel drugbank.compatsnap.com. This interaction is often described by the modulated receptor hypothesis, which posits that the drug's affinity and binding rates are dependent on the conformational state of the channel ahajournals.orgnih.govahajournals.orgresearchgate.netsemanticscholar.org.

Specificity for Sodium Channel Alpha Subunit (Nav1.5)
Binding to Open and Inactivated Channel States

Data from studies on lidocaine block of cardiac sodium channels in rabbit Purkinje fibers illustrate the voltage-dependent nature of binding affinity:

Holding PotentialApproximate Half-Blocking Concentration (Kd)
Negative (inactivation removed)>300 µM semanticscholar.org
Depolarized (inactivation nearly complete)~10 µM semanticscholar.org

This table highlights the significantly higher affinity of lidocaine for the inactivated state of the channel compared to the resting state.

Effects on Neuronal Membrane Depolarization and Impulse Conduction

By blocking sodium channels, lidocaine inhibits the influx of sodium ions necessary for the depolarization phase of the action potential wikipedia.orgdrugbank.compatsnap.compatsnap.comdroracle.ainih.govdiff.orgtapermd.com. This inhibition raises the threshold for electrical excitability, making it more difficult to generate an action potential patsnap.comdroracle.ai. Consequently, the transmission of nerve impulses is effectively blocked in the affected area patsnap.compatsnap.com. This mechanism underlies its local anesthetic action, preventing nerves from signaling pain to the brain patsnap.com. Lidocaine's block is often described as use-dependent or frequency-dependent, meaning its effectiveness increases with the frequency of nerve impulses nih.govpatsnap.comwikipedia.orgmdpi.com. This property is particularly beneficial in conditions involving high-frequency firing patsnap.commdpi.com. Studies have shown that lidocaine alters signal conduction in neurons by prolonging the inactivation of fast voltage-gated Na+ channels wikipedia.org. With sufficient blockade, voltage-gated sodium channels will not open, and an action potential will not be generated wikipedia.org.

Interaction with Other Ion Channels (e.g., Potassium Channels)

While the primary target of C₁₄H₂₂N₂O is voltage-gated sodium channels, studies indicate that it can interact with other ion channels, including potassium channels mdpi.comfrontiersin.orgnih.govahajournals.orgnih.govnih.govcloudfront.netnih.gov. Lidocaine has been shown to block various types of potassium channels mdpi.com. For instance, it can block voltage-gated potassium currents in neurons frontiersin.orgnih.gov. At low concentrations, lidocaine may suppress tonic firing neurons by interacting with voltage-gated potassium channels nih.gov. Furthermore, lidocaine has been found to block ATP-dependent potassium (KATP) channels in rat cardiomyocytes at therapeutic concentrations ahajournals.org. This action on KATP channels may contribute, in part, to its antiarrhythmic properties during myocardial ischemia ahajournals.org. Studies in mammalian cardiac Purkinje fibers suggest that lidocaine can increase membrane potassium conductance, which can account for its ability to suppress automaticity and potentially prevent reentrant arrhythmias nih.govcloudfront.net. Lidocaine has also been shown to inhibit KV1.1 and KV3.1 channels in a concentration-dependent manner, as well as several two-pore domain potassium (K2P) channels mdpi.com.

Effects on Myocardial Tissue and Purkinje Network

Lidocaine is classified as a class Ib antiarrhythmic agent and is used to treat ventricular arrhythmias nih.govwikipedia.orgpatsnap.comwikipedia.orgnih.govmhmedical.com. Its antiarrhythmic effects are primarily mediated through its blockade of sodium channels in the heart nih.govwikipedia.orgpatsnap.comwikipedia.orgmdpi.comnih.govmhmedical.com. This action decreases the rate of contractions and helps to stabilize cardiac cell membranes, reducing the likelihood of abnormal electrical activity wikipedia.orgpatsnap.com. Lidocaine blocks sodium channels in the conduction system and muscle cells of the heart, raising the depolarization threshold and making the heart less likely to initiate or conduct early action potentials that could cause an arrhythmia wikipedia.org.

Electrophysiological studies have shown that lidocaine has prominent effects on Purkinje fibers, followed by ventricular cells, with a lower effect on atrial tissue observed only at higher concentrations nih.gov. In Purkinje fibers, lidocaine decreases automaticity by slowing the rate of spontaneous phase 4 depolarization nih.govnih.gov. It also decreases action potential duration and increases the effective refractory period, which can help interrupt tachycardias caused by re-entrant mechanisms nih.gov. In ischemic, depolarized tissue, the main effect of lidocaine is tonic block researchgate.net. Studies in experimental animals have shown that lidocaine decreases the effective refractory period in Purkinje fibers due to action potential shortening and can increase it in the ventricle researchgate.net. The blockade of cardiac sodium channels by lidocaine has been studied in detail, including single-channel analysis in rabbit ventricular myocytes and Purkinje fibers ahajournals.orgsemanticscholar.org. These studies suggest that the major effect during use-dependent block involves interaction with a nonconducting state of the sodium channel, leading to a failure to open during subsequent depolarization ahajournals.org.

Modulation of Cellular Pathways

Lidocaine exerts its primary effects by modulating key cellular pathways, particularly those involving ion channels critical for nerve impulse conduction and cardiac excitability. The principal mechanism involves the stabilization of the neuronal membrane through the inhibition of ionic fluxes necessary for the initiation and propagation of action potentials. nih.govfffenterprises.comlgmpharma.com

Specifically, Lidocaine interacts with voltage-gated sodium (Na⁺) channels located on the internal surface of nerve cell membranes. nih.govlgmpharma.com Neutral, uncharged Lidocaine molecules are thought to diffuse through neural sheaths into the axoplasm, where they become ionized. nih.gov The resulting Lidocaine cations then reversibly bind to sodium channels from the intracellular side, effectively locking them in an open state and preventing nerve depolarization. nih.gov This blockage impedes the transmission of action potentials, leading to its local anesthetic effect. nih.govlgmpharma.com

In the context of its antiarrhythmic properties, Lidocaine's mechanism involves a direct effect on mammalian Purkinje fibers. researchgate.netpfizer.com Studies have shown that Lidocaine attenuates phase 4 diastolic depolarization and decreases automaticity in these fibers. researchgate.netpfizer.com It also reduces the action potential duration and effective refractory period of Purkinje fibers, while increasing the ratio of effective refractory period to action potential duration. researchgate.netpfizer.com These actions contribute to its ability to suppress ventricular arrhythmias. researchgate.net Lidocaine has been observed to have minimal or no significant interactions with the autonomic nervous system, resulting in little to no effect on autonomic tone. researchgate.netpfizer.com

Investigating C₁₄H₂₂N₂O Transport and Distribution Mechanisms

The transport and distribution of Lidocaine within the body are critical determinants of its pharmacological effects. Following parenteral administration, Lidocaine is completely absorbed, with the rate of absorption influenced by factors such as the administration site and blood supply. researchgate.net Distribution involves its movement through various tissues and across biological barriers.

Passive Diffusion Across Biological Barriers (e.g., Blood-Brain Barrier, Placental Barrier)

Passive diffusion is a significant mechanism by which Lidocaine crosses biological membranes, including the blood-brain barrier (BBB) and the placental barrier. The BBB is a highly selective barrier formed by endothelial cells of brain capillaries, characterized by tight junctions that restrict the passage of many substances into the central nervous system (CNS). dovepress.comnih.govimrpress.com Small, lipophilic molecules are generally able to overcome the BBB through passive diffusion across the endothelial cell membranes. dovepress.comnih.gov Lidocaine is described as a lipophilic molecule, a property that facilitates its passage across the lipid-rich environment of the BBB. dovepress.com While active transport mechanisms and efflux transporters like P-glycoprotein also play roles in drug transport across the BBB, passive diffusion is a key route for lipophilic compounds like Lidocaine. nih.govmdpi.com

Preclinical Metabolism and Biotransformation of C₁₄h₂₂n₂o

Major Metabolic Pathways of C₁₄H₂₂N₂O

The biotransformation of C₁₄H₂₂N₂O involves several key pathways: oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation. nih.govfda.govpfizer.com Oxidative N-dealkylation is considered a major pathway of biotransformation. nih.govfda.govpfizer.com

Oxidative N-Dealkylation

Oxidative N-dealkylation is the principal metabolic pathway for Lidocaine (B1675312). core.ac.ukbioline.org.br This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, notably CYP3A4 and CYP1A2. mdpi.comresearchgate.netontosight.aiwfsahq.orgpharmgkb.org

Formation of Monoethylglycinexylidide (B1676722) (MEGX)

The initial step in the oxidative N-dealkylation pathway is the formation of monoethylglycinexylidide (MEGX). nih.govfda.govpfizer.com This occurs through the de-ethylation of Lidocaine. ontosight.ai MEGX is an active metabolite of Lidocaine. caymanchem.comncats.io Studies have shown that CYP3A4 is the primary enzyme responsible for the formation of MEGX. bioline.org.brontosight.aicaymanchem.com However, CYP1A2 also contributes to Lidocaine metabolism, and its role in MEGX formation has been investigated. pharmgkb.org

Further De-ethylation to Glycinexylidide (B194664) (GX)

MEGX undergoes further de-ethylation to form glycinexylidide (GX). nih.govcore.ac.ukbioline.org.br GX is also a metabolite of Lidocaine. nih.govfda.govpfizer.com While MEGX retains significant pharmacological activity similar to Lidocaine, GX is generally considered less potent or nearly ineffective. mdpi.comdrugbank.comfda.gov The sequential oxidative N-dealkylation of Lidocaine to MEGX and then to GX is a well-understood metabolic route. rsc.orgmdpi.comnih.gov

Ring Hydroxylation

Ring hydroxylation is another metabolic pathway of C₁₄H₂₂N₂O. nih.govfda.govpfizer.com This process involves the addition of a hydroxyl group to the aromatic ring of the Lidocaine molecule or its metabolites. ontosight.ai For instance, 3-hydroxylidocaine (B23898) is a metabolite formed through hydroxylation. ontosight.ai Hydroxylated metabolites, such as 4-hydroxy-2,6-dimethylaniline, are significant, with the latter being a primary metabolite found in urine, often in conjugated form. nih.govdrugbank.comfda.govpfizer.comcaldic.com In vitro studies suggest CYP1A2 is involved in the 3-hydroxylation of Lidocaine. core.ac.uk

Cleavage of the Amide Linkage

Cleavage of the amide linkage is also a biotransformation pathway of C₁₄H₂₂N₂O. nih.govfda.govpfizer.com This process can lead to the formation of 2,6-xylidine. core.ac.ukpharmgkb.org While oxidative N-dealkylation is the major route, evidence suggests that 2,6-xylidine can also be formed via direct hydrolysis of Lidocaine, although this appears to be a less prominent pathway. core.ac.uk

Conjugation Reactions

Metabolites of C₁₄H₂₂N₂O, particularly hydroxylated derivatives, are prone to subsequent phase II conjugation reactions. core.ac.uknih.gov These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the metabolites. ontosight.ainih.gov Conjugation generally increases the water solubility of the metabolites, facilitating their excretion, primarily in urine. ontosight.ainih.gov Sulfation of hydroxylated metabolites, such as 4-hydroxy-2,6-xylidine, has been observed in in vitro studies using human sulfotransferases. nih.gov

Enzymatic Systems Involved in C₁₄H₂₂N₂O Metabolism

The metabolism of C₁₄H₂₂N₂O involves several enzymatic systems. The primary route of biotransformation is oxidative N-dealkylation. nih.govpfizer.comseqirus.comwfsahq.orgfda.govhres.ca Other metabolic pathways include ring hydroxylation, cleavage of the amide linkage, and conjugation. nih.govhres.ca Key enzymes responsible for the dealkylation process are members of the cytochrome P450 (CYP) superfamily. pharmgkb.orgwfsahq.orghres.ca

Role of Cytochrome P450 System (CYP3A4 and CYP1A2)

The cytochrome P450 system plays a crucial role in the oxidative metabolism of C₁₄H₂₂N₂O. Specifically, CYP3A4 and CYP1A2 are identified as the major enzymes involved in the N-dealkylation of lidocaine. pharmgkb.orgwfsahq.orghres.ca CYP3A4 is considered a primary contributor to lidocaine metabolism. wikipedia.org This enzymatic activity leads to the formation of the main metabolites. nih.govpharmgkb.orgpfizer.comseqirus.comwfsahq.orgfda.gov While CYP1A2 and CYP3A4 are the major enzymes for deethylation, an alternative route for the formation of 2,6-xylidine can involve the CES1 enzyme. pharmgkb.org Additionally, CYP2B6 and CYP2D6 have also been reported as enzymes that metabolize lidocaine. nih.gov

Metabolite Identification and Characterization

The identification and characterization of C₁₄H₂₂N₂O metabolites are essential for understanding its pharmacokinetics and potential effects. Biotransformation yields several metabolites, some of which retain pharmacological activity. nih.govpharmgkb.orgpfizer.comfda.gov

Primary Metabolites in Biological Fluids

The primary metabolic pathway of C₁₄H₂₂N₂O involves oxidative N-dealkylation, resulting in the formation of monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX). nih.govpharmgkb.orgpfizer.comseqirus.comwfsahq.orgfda.gov MEGX and GX are considered primary metabolites found in biological fluids. nih.govpfizer.comfda.gov MEGX exhibits pharmacological activity similar to lidocaine, although generally less potent. nih.govpharmgkb.orgpfizer.comwfsahq.orgfda.gov GX is also a metabolite, and its pharmacological/toxicological activities are similar to but less potent than lidocaine. pfizer.com Further hydrolysis of GX can lead to the formation of 2,6-xylidine. pharmgkb.orgseqirus.comwfsahq.org Another significant metabolite, particularly in urine, is a conjugate of 4-hydroxy-2,6-dimethylaniline (also referred to as 4-hydroxyxylidine). nih.govpharmgkb.orgpfizer.comseqirus.comfda.gov 3-hydroxylidocaine is a very minor metabolite in humans. pharmgkb.orgjku.at

Here is a table summarizing some of the identified metabolites:

Metabolite NameFormulaRelationship to LidocainePubChem CID (if available)
LidocaineC₁₄H₂₂N₂OParent Compound3676
MonoethylglycinexylidideC₁₂H₁₈N₂OPrimary N-dealkylation product16094
GlycinexylidideC₁₀H₁₄N₂OSecondary N-dealkylation product17833
2,6-XylidineC₈H₁₁NHydrolysis product of GX8605
4-hydroxy-2,6-xylidineC₈H₁₁NOHydroxylated metabolite645650
3-hydroxylidocaineC₁₄H₂₂N₂O₂Minor hydroxylated metaboliteNot readily available

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a critical analytical technique used for the identification and characterization of C₁₄H₂₂N₂O metabolites in biological samples. jku.atnist.gov Techniques such as high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) and gas chromatography/mass spectrometry (GC/MS) are employed for metabolite profiling. nih.govjku.at These methods allow for the separation of the parent compound and its metabolites, followed by their detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. jku.atnist.gov Exact masses and fragmentation patterns upon collision-induced dissociation are used for metabolite identification, particularly when reference standards are not available. jku.at

Preclinical Drug-Drug Interactions Affecting C₁₄H₂₂N₂O Metabolism and Clearance

Preclinical studies on drug-drug interactions are important to understand how co-administered substances can affect the metabolism and clearance of C₁₄H₂₂N₂O. Since lidocaine is primarily metabolized by CYP enzymes, particularly CYP3A4 and CYP1A2, substances that inhibit or induce these enzymes can alter lidocaine plasma concentrations. nih.govhres.cahres.ca

Strong inhibitors of CYP1A2 and CYP3A4 can reduce the hepatic clearance of lidocaine, potentially leading to increased plasma concentrations. hres.cahres.ca For example, concomitant use of beta-blocking agents or cimetidine (B194882) may reduce hepatic blood flow and thereby reduce lidocaine clearance. pfizer.comfishersci.se Inhibition of the cytochrome P450 system by enzyme inhibitors can decrease lidocaine clearance by 20% and increase the plasma concentration of monoethylglycinexylidide. wfsahq.org Caution is advised when co-administering lidocaine with fluvoxamine, a CYP1A2 inhibitor. nih.gov

Conversely, drugs that induce CYP enzymes could potentially increase the metabolism and clearance of lidocaine, leading to decreased plasma concentrations. Phenytoin and other antiepileptic drugs such as phenobarbitone, primidone, and carbamazepine (B1668303) appear to enhance the metabolism of lidocaine, although the clinical significance of this effect is not fully known. medent.co.nz

Conditions affecting liver function, such as severe congestive heart failure or shock, can alter lidocaine kinetics due to changes in liver blood flow. pfizer.com In patients with liver dysfunction, the half-life of lidocaine may be significantly prolonged. medent.co.nzpfizer.comfda.govwikipedia.org Renal dysfunction does not significantly affect lidocaine kinetics but may lead to the accumulation of metabolites. pfizer.comfda.gov

In Vitro and Preclinical in Vivo Research with C₁₄h₂₂n₂o Non Clinical

In Vitro Studies on Cellular Models

Effects on Erythrocytes: Potassium Efflux and Hemolysis during Oxidative Stress

Lidocaine (B1675312) has been shown to exert protective effects on human red blood cells (erythrocytes) subjected to oxidative stress in vitro. nih.govresearchgate.net Oxidative stress, induced experimentally by free radical generators like 2,2' azobis (2-amidinopropane) hydrochloride (AAPH), typically leads to a significant increase in potassium (K+) efflux from erythrocytes and subsequent hemolysis (cell rupture). nih.govresearchgate.net

In vitro studies have demonstrated that Lidocaine can inhibit this AAPH-induced potassium efflux and delay the onset of hemolysis in a dose-dependent manner. nih.govresearchgate.net When erythrocytes were incubated with Lidocaine at concentrations of 36.93 µM and 73.85 µM, it effectively counteracted the damage caused by the oxidative stressor. nih.gov This protective capability was also observed in erythrocytes stored for seven days, where Lidocaine treatment decreased potassium efflux. nih.govicm.edu.pl

Interestingly, the protective mechanism does not appear to be a direct free-radical scavenging property. nih.gov Electron paramagnetic resonance (EPR) spectroscopy analysis showed that Lidocaine did not exhibit antioxidant properties against the specific alkoxyl free radicals generated by AAPH. nih.gov This suggests that Lidocaine's protective action is likely due to a membrane-stabilizing effect, preserving the integrity of the erythrocyte membrane against oxidative damage. nih.govnih.gov

Table 2: Effect of Lidocaine on Human Erythrocytes Under AAPH-Induced Oxidative Stress This table is interactive. You can sort and filter the data.

Parameter Condition Lidocaine Concentration (µM) Outcome Reference
Potassium Efflux AAPH (20 mM) 36.93 Inhibited nih.gov
Potassium Efflux AAPH (20 mM) 73.85 Inhibited nih.gov
Hemolysis AAPH (20, 50, 100 mM) 36.93 Delayed nih.gov
Potassium Efflux 7-day storage at 4°C 36.9 and 221.6 Decreased nih.gov

Investigation of Anti-Melanoma Effects in Cell Lines

Lidocaine exhibits detrimental cytotoxic effects on human melanoma cell lines, with its efficacy being dependent on the concentration, agent, and duration of exposure. nih.govscielo.br In studies using the A375 and Hs294T human melanoma cell lines, Lidocaine induced cell death, reducing cell viability significantly over a 72-hour period. nih.govscielo.br For example, a 2% concentration of Lidocaine led to a reduction in vital cells to approximately 10% in the A375 cell line and 14% in the Hs294T cell line after 72 hours. nih.gov

The primary mechanism identified for this anti-melanoma activity is the induction of apoptosis. nih.gov This programmed cell death is mediated through the activation of key executioner enzymes, specifically caspase-3 and caspase-8. nih.govscielo.br The activation of these caspases confirms that Lidocaine triggers a specific apoptotic pathway in these cancer cells. nih.gov These findings position Lidocaine as a compound with demonstrable anti-melanoma properties in vitro, warranting further investigation into its potential applications.

In Vitro Screening of Sodium Channels (Nav1.3, Nav1.4, Nav1.7, Nav1.5) in Cell Lines

Lidocaine functions as a non-selective blocker of voltage-gated sodium channels (NaV). nih.govfrontiersin.org Its binding site has been located in the inner pore of the channel, where it primarily interacts with a phenylalanine residue in the S6 transmembrane segment of domain IV (IVS6). frontiersin.org In vitro screening using cell lines expressing specific human NaV channel isoforms has helped characterize its activity.

NaV1.5 (Cardiac): Lidocaine blocks the cardiac sodium channel NaV1.5. frontiersin.org Studies using HEK-293 cells stably expressing hNaV1.5 have characterized its biophysical properties, showing it behaves similarly to class Ib anti-arrhythmic agents like mexiletine, with rapid binding and dissociation kinetics. ucl.ac.uk An external access pathway for Lidocaine to its binding site exists in the cardiac isoform, which is not present in nerve isoforms. frontiersin.org

NaV1.4 (Skeletal Muscle): Lidocaine also acts on the skeletal muscle isoform, NaV1.4. The critical binding residues in the pore are highly homologous between NaV1.5, NaV1.4, and the brain isoform NaV1.2. frontiersin.org

NaV1.7 and NaV1.3 (Neuronal): These channels are key targets in pain pathways. nih.govnih.gov While Lidocaine is a known non-selective blocker, the development of selective inhibitors for isoforms like NaV1.7 is a major goal in pain research. nih.gov Assays designed to screen for such inhibitors often use Lidocaine or similar local anesthetics as reference compounds. nih.gov The upregulation of NaV1.3 and downregulation of NaV1.7 have been implicated in neuropathic pain models, making them important channels for study. nih.gov

The non-selective nature of Lidocaine's block across these various isoforms underlies its broad utility as a local anesthetic and its classification as a class Ib anti-arrhythmic drug. nih.govfrontiersin.org

Impact on Photosynthetic Capacity of Isolated Chloroplasts

Studies on isolated intact chloroplasts from spinach have revealed that Lidocaine can influence their photosynthetic capacity. nih.govusp.br The movement of potassium ions (K+) across the chloroplast envelope is crucial for maintaining the proper pH gradient and, consequently, for efficient photosynthesis. nih.govusp.br

Under experimental conditions that lead to a low stromal pH, which inhibits photosynthesis, Lidocaine was found to stimulate photosynthetic activity. nih.govusp.br This stimulation was linked to Lidocaine's ability to maintain higher levels of K+ within the stroma. nih.govusp.br As an amine anesthetic known to block K+ channels, Lidocaine's action is consistent with the hypothesis that it interacts with a K+ channel on the chloroplast envelope. nih.gov By preventing the loss of stromal K+, Lidocaine helps to preserve the conditions necessary for photosynthesis. nih.govusp.br The effects of Lidocaine analogs with varying lipophilicity suggested that the compound acts via a lipophilic pathway. nih.gov These findings indicate that the photosynthetic capacity of isolated chloroplasts can be significantly affected by the activity of putative envelope proteins that regulate ion flux, such as the K+ channel targeted by Lidocaine. nih.govusp.br


Preclinical In Vivo Studies in Animal Models

Preclinical in vivo research using animal models is fundamental to understanding the biological effects of the compound C₁₄H₂₂N₂O, commonly known as Lidocaine. These studies provide critical information on the compound's interaction with living systems before any potential clinical application.

Investigations into the neurotoxic potential of C₁₄H₂₂N₂O have been conducted in various animal models, particularly rats, to understand its effects on the central and peripheral nervous systems. nih.govjst.go.jpmdpi.com Studies have shown that C₁₄H₂₂N₂O can induce neurotoxic effects, and this toxicity can be influenced by factors such as pre-existing conditions like diabetes. jst.go.jp

In a study involving Goto-Kakizaki (GK) diabetic rats and normal Sprague-Dawley (SD) rats, the neurotoxicity of C₁₄H₂₂N₂O was assessed on spinal cord neurons. jst.go.jp The findings indicated that C₁₄H₂₂N₂O decreased the viability of spinal cord neurons in a concentration-dependent manner in both types of rats, with diabetic neurons showing greater sensitivity. jst.go.jp Another study demonstrated that intrathecal administration of high concentrations of C₁₄H₂₂N₂O in rats led to functional impairment and morphological damage to nerve roots. nih.govnih.gov Specifically, research has pointed to axonal degeneration in the posterior roots near the spinal cord entry as a key pathological feature. bmj.comresearchgate.net

Mechanistic studies suggest that C₁₄H₂₂N₂O-induced neurotoxicity is linked to several cellular processes. nih.govmdpi.com One identified mechanism is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) production in neurons. mdpi.com Furthermore, at concentrations that cause cell death, C₁₄H₂₂N₂O has been observed to depolarize sensory neurons and cause a significant increase in intracellular calcium concentrations, pointing to an excitotoxic mechanism. nih.govpsu.edu In thalamocortical neurons, CNS-toxic concentrations of C₁₄H₂₂N₂O were found to unmask L-type Ca²⁺ current-mediated action potentials, suggesting a plausible mechanism for its central nervous system toxicity. nih.gov However, long-term behavioral studies in mice exposed to C₁₄H₂₂N₂O during the neonatal period did not find negative long-term behavioral effects, providing a different perspective on its neurotoxic potential over the lifespan. diva-portal.orgnih.gov

Animal ModelAdministration RouteKey Neurotoxic FindingsPutative MechanismReference
Rat (Sprague-Dawley & Goto-Kakizaki)In vitro (on isolated spinal cord neurons)Decreased neuronal viability; higher sensitivity in diabetic (GK) rat neurons.AMPK-mediated mitophagy. jst.go.jp
Rat (Sprague-Dawley)IntrathecalFunctional impairment and morphological damage (nerve root damage).Not specified in study. nih.gov
Rat (Wistar)IntrathecalAxonal degeneration in posterior roots and posterior columns at high concentrations.Concentration-dependent direct toxicity. bmj.comresearchgate.net
Rat In vitro (on developing motor neurons)Concentration-dependent decrease in cell viability and increase in ROS.Oxidative stress. mdpi.com
Rat In vitro (on dorsal root ganglion neurons)Neuronal death, depolarization, and increased intracellular Ca²⁺.Excitotoxicity via Ca²⁺ influx and release from intracellular stores. nih.govpsu.edu
Mouse Subcutaneous (neonatal)No negative long-term behavioral effects observed in adulthood.Not applicable. diva-portal.orgnih.gov

The potential for C₁₄H₂₂N₂O to cause developmental abnormalities, particularly neural tube defects (NTDs), has been explored in non-mammalian and mammalian models. nih.govnih.govnih.gov Studies using early chick embryos have shown that C₁₄H₂₂N₂O can induce NTDs. nih.govnih.gov

One study investigating stage 8 chick embryos found that C₁₄H₂₂N₂O preferentially inhibited the elevation of neural folds. nih.gov The underlying mechanism appears to involve the disruption of microfilament organization and function within the developing neuroepithelial cells. nih.gov Another time-lapse photographic study on chick embryos confirmed that exposure to C₁₄H₂₂N₂O could lead to NTDs, specifically in the midbrain and hindbrain regions, due to the failure of the neural tube to withstand tension from the expanding cephalic region. nih.gov These effects have been noted by other researchers who list local anesthetics as known teratogens for NTDs in chick embryo models. researchgate.netviamedica.pl

In contrast, a study using in vitro cultured rat embryos presented different findings. nih.gov In this model, C₁₄H₂₂N₂O only caused teratogenic effects at concentrations significantly higher than those considered clinically relevant. nih.gov Importantly, even at these high concentrations, the compound did not cause neural tube closure defects, although other non-specific morphological abnormalities were observed. nih.gov A separate in vivo study in Sprague-Dawley rats involving chronic administration of C₁₄H₂₂N₂O before and during pregnancy found no evidence of teratogenic effects, including external, visceral, or skeletal abnormalities in the offspring. nih.gov

Animal ModelStudy TypeKey Developmental FindingsMechanism/NoteReference
Chick Embryo In vitro / Explant CultureInhibition of neural fold elevation, leading to neural tube defects.Disruption of microfilament organization in neuroepithelial cells. nih.gov
Chick Embryo In vitro / Time-Lapse PhotographyFailure of neural tube to withstand tension during cephalic expansion, causing NTDs.Mechanical failure secondary to cellular effects. nih.gov
Rat In vitro / Embryo CultureNo neural tube defects observed; other abnormalities only at very high concentrations.Species-specific differences or different experimental conditions. nih.gov
Rat (Sprague-Dawley)In vivoNo significant adverse reproductive or teratogenic effects found.Fetal weight reduction at high doses was attributed to developmental delay. nih.gov

Histopathological analysis in animal models provides microscopic evidence of tissue alterations following the administration of C₁₄H₂₂N₂O. These studies have primarily focused on neural tissues after localized administration.

In rats receiving intrathecal C₁₄H₂₂N₂O, histopathological examinations have revealed distinct damage to the spinal cord and nerve roots. bmj.comresearchgate.net Studies have documented axonal degeneration, particularly in the posterior roots and posterior columns of the spinal cord, with the severity of the lesions being closely associated with the concentration of the compound. bmj.comresearchgate.net Lesions were characterized as being localized to the proximal portion of the posterior roots. bmj.com Another study comparing intrathecal and epidural administration in rats found that while both routes could cause damage, the morphological changes in nerve roots and the spinal cord were significantly less severe after epidural administration. nih.gov

In a rabbit model comparing several local anesthetics, intrathecal C₁₄H₂₂N₂O produced characteristic histopathologic changes, including vacuolation in the dorsal funiculus and chromatolytic damage to motor neurons. nii.ac.jp However, a study involving a two-week continuous epidural infusion of 2% C₁₄H₂₂N₂O in rats with spinal nerve ligation found no evidence of gliosis, demyelination, fibrosis, inflammation, hemorrhage, or necrosis in the spinal nerve upon microscopic examination. anesth-pain-med.org This suggests that the method and duration of administration may significantly influence the resulting histopathological changes.

Animal ModelAdministration RouteTissue ExaminedKey Histopathological FindingsReference
Rat (Wistar)IntrathecalSpinal Cord, Posterior/Anterior RootsAxonal degeneration in posterior roots and columns, severity dependent on concentration. bmj.comresearchgate.net
Rat Intrathecal vs. EpiduralNerve Roots, Spinal CordLess severe histologic damage (e.g., nerve root damage) after epidural vs. intrathecal route. nih.gov
Rabbit IntrathecalSpinal CordVacuolation in the dorsal funiculus and chromatolytic damage of motor neurons. nii.ac.jp
Rat Continuous Epidural Infusion (2 weeks)Lumbar Spinal NerveNo gliosis, demyelination, fibrosis, inflammation, hemorrhage, or necrosis observed. anesth-pain-med.org

Research has focused on developing novel formulations of C₁₄H₂₂N₂O to modify its release profile and extend its duration of action. These formulations have been evaluated in various animal models.

One approach involves encapsulating C₁₄H₂₂N₂O in nanoparticles. A study in rats evaluated C₁₄H₂₂N₂O-loaded biodegradable nanoparticles incorporated into a hydrogel (lido-nano gel). nih.gov This formulation produced a significantly longer duration of effective anesthesia and complete sensory blockade compared to a standard C₁₄H₂₂N₂O solution. nih.gov Similarly, chitosan (B1678972) nanoparticles loaded with C₁₄H₂₂N₂O were shown in a rat model to have longer-lasting anesthetic effects than the free form of the compound. researchgate.net Poly(ε-caprolactone) nanocapsules have also been investigated, showing an increased permeation coefficient and flux across mucosal epithelium in in vitro tests using pig tissue, and extended anesthesia duration in a rat model. mdpi.com

Lipid-based carriers are another area of investigation. Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have been formulated with C₁₄H₂₂N₂O and tested in guinea pigs. nih.gov Gels containing these lipid nanosystems significantly sustained the release of C₁₄H₂₂N₂O and resulted in a fivefold to sixfold increase in the duration of anesthesia compared to a marketed gel. nih.gov Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS)-modified nanostructured lipid carriers (NLC) also demonstrated a sustained release pattern and enhanced skin permeation in in vitro studies, with a more remarkable and long-acting anesthetic effect in an in vivo animal model. nih.gov Liposomal formulations have also been developed; in a mouse model, a unilamellar liposomal formulation of C₁₄H₂₂N₂O resulted in a delayed recovery of compound motor action potential, indicating a slower release and extended effect compared to non-encapsulated C₁₄H₂₂N₂O. frontiersin.org

Formulation TypeAnimal ModelKey FindingsReference
Biodegradable Nanoparticles in Hydrogel RatProlonged duration of effective anesthesia and complete sensory blockade. nih.gov
Chitosan Nanoparticles RatLonger-lasting anesthetic effects compared to free C₁₄H₂₂N₂O. researchgate.net
Poly(ε-caprolactone) Nanocapsules RatIncreased permeation and extended anesthesia duration. mdpi.com
Solid Lipid Nanoparticles (SLN) / Nanostructured Lipid Carriers (NLC) Gels Guinea PigSustained release and 5- to 6-fold increase in anesthesia duration. nih.gov
TPGS-modified NLC Animal model (not specified)Sustained release, enhanced permeation, and prolonged anesthetic effect. nih.gov
Unilamellar Liposomal Formulation MouseSlower recovery of motor axon function, indicating extended release. frontiersin.org

Comparative studies in animal models are essential for contextualizing the properties of C₁₄H₂₂N₂O relative to other compounds, particularly other local anesthetics. These studies often focus on neurotoxicity and efficacy.

In a study comparing the intrathecal neurotoxicity of C₁₄H₂₂N₂O and Bupivacaine (B1668057) in rats, equipotent concentrations were administered. nih.gov The results indicated that C₁₄H₂₂N₂O produced more significant functional impairment and more severe morphologic damage, suggesting Bupivacaine is less neurotoxic in this context. nih.gov Another comparative study in rabbits involving intrathecal administration of Tetracaine, C₁₄H₂₂N₂O, Bupivacaine, and Ropivacaine found that sensory and motor functions were significantly worse in the C₁₄H₂₂N₂O group, and the extent of vacuolation in the dorsal funiculus was greatest with C₁₄H₂₂N₂O and Tetracaine. nii.ac.jp

When evaluating effects on developing motor neurons from rat models in vitro, C₁₄H₂₂N₂O showed the highest toxicity, followed by Bupivacaine, with Ropivacaine appearing to have the least effect. mdpi.com Similarly, an in vitro study on chick embryo neurons found that all tested local anesthetics (C₁₄H₂₂N₂O, Bupivacaine, Mepivacaine, and Ropivacaine) induced growth cone collapse, but with different potencies and reversibility; the effects of C₁₄H₂₂N₂O were less reversible than those of Bupivacaine and Ropivacaine. nih.gov

In Holstein calves, a study compared C₁₄H₂₂N₂O alone with combinations including a bupivacaine liposome (B1194612) suspension and oral meloxicam (B1676189) for pain management after dehorning. nih.govresearchgate.net The findings suggested that the novel combinations did not significantly extend the duration of analgesia beyond a multimodal approach of C₁₄H₂₂N₂O with meloxicam. nih.gov A study in lambs also compared C₁₄H₂₂N₂O with Procaine and Bupivacaine, noting that Procaine's effects appeared more sustained, while Bupivacaine had a slower onset but potentially longer-lasting effect. mdpi.com

Comparison CompoundsAnimal ModelKey Comparative FindingsReference
Bupivacaine RatC₁₄H₂₂N₂O was found to be more neurotoxic (more functional impairment and morphologic damage) at equipotent intrathecal concentrations. nih.gov
Tetracaine, Bupivacaine, Ropivacaine RabbitIntrathecal C₁₄H₂₂N₂O resulted in the worst sensory/motor function outcomes and significant histopathologic changes. nii.ac.jp
Bupivacaine, Ropivacaine Rat (developing motor neurons, in vitro)C₁₄H₂₂N₂O demonstrated the greatest neurotoxic effects (decreased cell viability, increased ROS). mdpi.com
Bupivacaine, Mepivacaine, Ropivacaine Chick Embryo (neurons, in vitro)C₁₄H₂₂N₂O induced less reversible growth cone collapse compared to Bupivacaine and Ropivacaine. nih.gov
Bupivacaine Liposome, Meloxicam Holstein CalfCombinations did not significantly extend analgesia duration beyond C₁₄H₂₂N₂O plus meloxicam. nih.govresearchgate.net
Procaine, Bupivacaine LambProcaine's effects were more sustained than C₁₄H₂₂N₂O; Bupivacaine had a slower onset but potentially longer duration. mdpi.com

Analytical Chemistry and Characterization of C₁₄h₂₂n₂o

Chromatographic Methods for C₁₄H₂₂N₂O Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of C₁₄H₂₂N₂O. These methods offer high sensitivity, specificity, and accuracy for the quantification of Lidocaine (B1675312) and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of C₁₄H₂₂N₂O in various samples, from pharmaceutical preparations to biological fluids. nih.govhalocolumns.com Reversed-phase HPLC is the most common approach, providing excellent separation and quantification capabilities. oup.com

Ultraviolet (UV) detection is the most frequently employed detection method in HPLC analysis of C₁₄H₂₂N₂O due to the presence of a chromophoric aromatic ring in its structure. researchgate.net The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. The UV maximum for Lidocaine is often cited around 210 nm. oup.com However, various wavelengths have been successfully used for its detection depending on the specific analytical requirements and the presence of other substances in the sample matrix.

Commonly reported UV detection wavelengths for the analysis of C₁₄H₂₂N₂O are summarized in the table below.

Wavelength (nm)Application Notes
210Used for the determination of Lidocaine in human serum. oup.com
220Selected for measuring Lidocaine in the presence of Nitrofurazone. ijrrjournal.com
230Employed for the analysis of Lidocaine and its impurities. researchgate.net
254Utilized in the determination of Lidocaine hydrochloride in vial dosage forms. nih.gov
263Detection wavelength for the estimation of Lidocaine in various pharmaceutical dosage forms. pharmaknowledgeforum.com
277Set for an internal standard, then switched to 210 nm for Lidocaine in human serum analysis. oup.com

Spectrophotometric coupling, particularly with a Diode Array Detector (DAD), allows for the acquisition of the entire UV spectrum of the analyte, which can be useful for peak purity assessment and identification.

The choice of stationary phase and mobile phase composition is fundamental to achieving a successful separation in HPLC. For the analysis of C₁₄H₂₂N₂O, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are overwhelmingly favored. nih.govresearchgate.net

The optimization of the mobile phase is crucial for controlling the retention and peak shape of Lidocaine, which is a basic compound. researchgate.net Mobile phase optimization typically involves adjusting the type and proportion of the organic modifier, the pH of the aqueous component, and the concentration of any buffer salts.

Organic Modifier: Acetonitrile (B52724) is a commonly used organic modifier in the mobile phase for Lidocaine analysis. oup.comnih.gov Methanol can also be used. nih.gov The proportion of the organic modifier is adjusted to control the retention time of the analyte.

Aqueous Component and pH: The aqueous component of the mobile phase often consists of a buffer solution to control the pH. Since Lidocaine is a basic compound, the pH of the mobile phase significantly influences its retention and peak shape. researchgate.net At low pH, basic compounds are ionized, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica (B1680970) support. researchgate.net Increasing the mobile phase pH to neutral or slightly alkaline conditions (e.g., pH 8) can neutralize the basic molecule, leading to improved retention and peak symmetry. researchgate.net Phosphate (B84403) buffers are frequently used to maintain a stable pH. oup.compharmaknowledgeforum.com

Additives: Sometimes, additives like triethylamine are included in the mobile phase to further improve the peak shape of basic compounds by competing for active sites on the stationary phase. oup.com

The following table provides examples of mobile phase compositions used for the HPLC analysis of C₁₄H₂₂N₂O.

Organic ModifierAqueous ComponentpHAdditives
AcetonitrileMonobasic potassium phosphate solution (25 mM)-3 mM sulfuric acid, 3.6 mM triethylamine
Acetonitrile0.05 M sodium phosphate buffer6.00.05 % diethylamine (B46881)
AcetonitrileWater (20/80 v/v)3.45% acetic acid
Acetonitrile10mM Dipotassium monohydrogen phosphate buffer7.2-
Acetonitrile0.1 % orthophosphoric acid--

The flow rate of the mobile phase and the volume of the injected sample are important parameters that affect the efficiency and sensitivity of the HPLC analysis.

Flow Rate: The flow rate is typically set to achieve a balance between analysis time and separation efficiency. For standard analytical HPLC columns (e.g., 4.6 mm internal diameter), a flow rate of 1.0 mL/min is very common. nih.govpharmaknowledgeforum.comresearchgate.net However, depending on the column dimensions and particle size, other flow rates such as 0.9 mL/min and 0.4 mL/min have also been reported. oup.comresearchgate.net

Injection Volume: The injection volume is chosen to introduce a sufficient amount of the analyte onto the column for detection without causing peak distortion or column overload. Typical injection volumes for Lidocaine analysis range from 20 µL to 100 µL. researchgate.netnih.gov

A summary of typical flow rates and injection parameters is presented below.

Flow Rate (mL/min)Injection Volume (µL)
1.020
0.9up to 75
0.43.4
-100

System suitability testing (SST) is an integral part of chromatographic analysis, ensuring that the system is performing adequately for the intended analysis. researchgate.net Key SST parameters include the tailing factor and the relative standard deviation (RSD) of replicate injections.

Tailing Factor (T): The tailing factor, or asymmetry factor, is a measure of peak symmetry. A tailing factor of 1 indicates a perfectly symmetrical peak. For basic compounds like Lidocaine, peak tailing can be an issue. A generally acceptable limit for the tailing factor is ≤ 2. researchgate.net In one study, the tailing factor for Lidocaine was reported to be 0.6.

Relative Standard Deviation (RSD): The RSD, also known as the coefficient of variation (CV), is a measure of the precision of the analysis. It is typically calculated for the peak areas and retention times of replicate injections of a standard solution. For the analysis of the main analyte, an RSD of ≤ 2% is generally required. researchgate.net For the analysis of Lidocaine, intra- and inter-day coefficients of variation have been reported to be less than 15% at the lowest concentration and less than 12% at other concentrations. oup.com Another study reported an RSD of less than 2% for injection repeatability and retention time.

ParameterAcceptance CriteriaReported Values for C₁₄H₂₂N₂O Analysis
Tailing Factor (T)≤ 20.6
Relative Standard Deviation (RSD)≤ 2% for peak area and retention time< 15% (lowest concentration), < 12% (other concentrations), < 2%

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

UPLC methods have been developed for the analysis of C₁₄H₂₂N₂O, offering a considerable reduction in run time compared to traditional HPLC methods. For instance, a UPLC analysis of a throat spray containing Lidocaine Hydrochloride was completed in just 7 minutes. This makes UPLC an ideal technique for high-throughput analysis in quality control laboratories. The precision of UPLC methods for Lidocaine analysis is excellent, with reported RSD values for intraday and interday precision studies being less than 2.0%.

Advantages in Resolution, Sensitivity, and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds like C₁₄H₂₂N₂O. These benefits stem from the use of smaller particle size columns (typically sub-2 µm), which leads to higher efficiency and resolution.

Resolution: UPLC provides superior peak resolution, resulting in narrower and sharper peaks. This enhanced resolving power allows for better separation of the main compound from its impurities and degradation products, which can be challenging with conventional HPLC systems. nih.gov The improved separation is critical for accurate quantification and purity assessment.

Sensitivity: The narrower peaks obtained with UPLC lead to increased peak height and a better signal-to-noise ratio. This translates to significantly higher sensitivity, with potential increases of up to 10-fold compared to HPLC. nih.gov This allows for the detection and quantification of very low levels of the compound or its impurities.

Speed: UPLC systems operate at higher pressures, enabling faster flow rates and shorter column lengths without sacrificing separation efficiency. This dramatically reduces analysis time, with potential improvements of up to 5-fold or more compared to HPLC, leading to higher sample throughput in quality control laboratories. nih.gov

UPLC System Configuration and Data Processing

A typical UPLC system for the analysis of C₁₄H₂₂N₂O consists of a binary or quaternary solvent manager, a sample manager with an autosampler, a column heater, and a detector.

A common configuration for analyzing Lidocaine and its related substances involves a reversed-phase UPLC system. For instance, a Nexera X2 UHPLC system coupled with a mass spectrometer (LCMS-8060) can be used. nih.gov The separation is often achieved on a C18 column, such as a Kinetex EVO C18, maintained at a specific temperature (e.g., 40 °C). nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium (B1175870) acetate (B1210297). nih.gov

Data acquisition and processing are managed by specialized software, such as LabSolutions or Empower 3 CDS Software. nih.gov This software controls the entire UPLC system, from sample injection to data analysis. It processes the raw data from the detector to generate chromatograms, identify peaks based on retention times, and calculate the concentration of the analyte by integrating the peak areas. The software is also crucial for method validation, system suitability tests, and ensuring data integrity.

Table 1: Example UPLC System Configuration for C₁₄H₂₂N₂O Analysis
ComponentSpecificationReference
SystemNexera X2 UHPLC with LCMS-8060 nih.gov
ColumnKinetex 2.6 µm EVO C18, 100Å, 4.6 x 100 mm nih.gov
Column Temperature40 °C nih.gov
Mobile PhaseAcetonitrile and 10 mM Ammonium Acetate (80:20, v/v) nih.gov
Injection Volume2 µL nih.gov
Data ProcessingLabSolutions Workstation nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust and reliable technique for the determination of volatile or semi-volatile compounds like C₁₄H₂₂N₂O. oup.comnih.gov Numerous GC methods have been developed for its quantification in various matrices, including pharmaceutical formulations and biological samples like blood and tissues. oup.comnih.gov

These methods often involve a single-step liquid-liquid extraction of the compound from the sample matrix under alkaline conditions. oup.com The analysis is typically performed without the need for derivatization. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) or a more sensitive Nitrogen-Phosphorus Detector (NPD). oup.comnih.gov A simple and rapid GC-FID method has been validated for the routine analysis of Lidocaine in creams and injections, with a short chromatographic run time of 8.5 minutes. nih.gov Such methods demonstrate high specificity, accuracy, and precision. nih.gov

Table 2: Example GC-FID Conditions for C₁₄H₂₂N₂O Analysis
ParameterConditionReference
InstrumentGas Chromatograph with Flame Ionization Detector (GC-FID) nih.gov
Linearity Range0.1-5.0 µg/mL acgpubs.org
Limit of Detection (LOD)0.03 µg/mL acgpubs.org
Limit of Quantification (LOQ)0.11 µg/mL acgpubs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the qualitative and quantitative analysis of C₁₄H₂₂N₂O in pharmaceutical preparations. nih.govccsenet.org It is particularly useful for separation and identification purposes. nih.gov When coupled with densitometry, TLC can provide specific, precise, and accurate quantification of the compound. nih.govresearchgate.net The stationary phase is typically silica gel 60F₂₅₄ plates. nih.govresearchgate.net

Mobile Phase Composition for Separation of Related Substances

The choice of mobile phase is critical for achieving effective separation of C₁₄H₂₂N₂O from its related substances and potential impurities. The composition is optimized to ensure the development of compact bands and symmetric peaks. A validated TLC-densitometry method for the simultaneous determination of Lidocaine hydrochloride and Hydrocortisone (B1673445) acetate utilizes a mobile phase consisting of chloroform, acetone, and ammonia (B1221849) (25%) in a volume ratio of 8:2:0.1. nih.govresearchgate.net This solvent system has been shown to be effective for the separation of Lidocaine from related substances. nih.gov

UV Examination for Impurity Detection

UV examination is a common and straightforward method for detecting and visualizing separated spots on a TLC plate, especially for compounds that absorb UV light. TLC plates are often impregnated with a fluorescent indicator that glows under UV light (typically at 254 nm). UV-active compounds, like C₁₄H₂₂N₂O and many of its impurities, will quench this fluorescence and appear as dark spots on a bright background.

Densitometric detection can be performed at specific UV wavelengths to quantify the compound and its impurities. For Lidocaine hydrochloride, densitometric scanning is often performed at a wavelength of around 200 nm for quantification. nih.govresearchgate.net This allows for the determination of the limit of detection (LOD) and limit of quantification (LOQ), which for Lidocaine hydrochloride have been reported as 0.090 µ g/spot and 0.270 µ g/spot , respectively. nih.govresearchgate.net

Spectroscopic and Other Analytical Techniques

Beyond chromatographic methods, various spectroscopic techniques are essential for the structural elucidation and quantification of C₁₄H₂₂N₂O.

UV-Visible Spectrophotometry: This is a simple, selective, and widely used method for the determination of Lidocaine in pharmaceutical solutions. ccsenet.orgresearchgate.net The method can be based on direct measurement or the formation of a colored ion-pair complex. For example, a method involves forming a complex with eriochrome black T, which is then extracted into chloroform and measured at 508 nm. ccsenet.orgresearchgate.net UV spectrophotometry, when combined with chemometric techniques, can also resolve severely overlapped spectra of Lidocaine, its impurities, and other active ingredients in a mixture. nih.gov The maximum UV absorbance for Lidocaine is typically observed around 210 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural confirmation and investigation of C₁₄H₂₂N₂O. nih.govbrieflands.com NMR is particularly useful in forced degradation studies to identify the structure of degradation products. For instance, NMR has been used to observe spectral changes and identify the formation of N-oxide and secondary amine salts as degradation products of Lidocaine under stress conditions. nih.govbrieflands.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the C₁₄H₂₂N₂O molecule and confirm its physicochemical structure. The FTIR spectrum of Lidocaine shows characteristic absorption bands, including N-H stretching near 3300 cm⁻¹, aromatic C-H stretching around 3050 cm⁻¹, and a strong C=O amide stretching band at approximately 1650 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Often coupled with chromatographic techniques like GC (GC-MS) or LC (LC-MS/MS), mass spectrometry provides high sensitivity and specificity for the analysis of C₁₄H₂₂N₂O. nih.gov It allows for the determination of the molecular weight and fragmentation pattern of the compound, which aids in its unequivocal identification and in the structural elucidation of unknown impurities.

Compound Names Mentioned

Compound Name
Lidocaine
Lidocaine hydrochloride
Hydrocortisone acetate
Acetonitrile
Ammonium acetate
Chloroform
Acetone
Ammonia
Eriochrome black T
N-oxide

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common technique for the quantitative determination of C₁₄H₂₂N₂O. The method is valued for its simplicity, speed, and cost-effectiveness. juniperpublishers.comjuniperpublishers.com

The principle of this method often involves the measurement of the absorbance of a C₁₄H₂₂N₂O solution at its wavelength of maximum absorption (λmax). In an acidic medium such as 0.1N HCl, Lidocaine exhibits a λmax at 263 nm. researchgate.net Another study identified the λmax between 261 nm and 265 nm when the compound was extracted into 1 mol/L hydrochloric acid. nihs.go.jp In distilled water, the λmax has been observed at 228.8 nm.

One spectrophotometric method is based on the reaction of the chloride ion from Lidocaine hydrochloride with mercuric thiocyanate. The released thiocyanate ions then react with ferric ions to form a red-colored complex that shows maximum absorption at 460 nm. juniperpublishers.comjuniperpublishers.com This method demonstrated linearity over a concentration range of 2-28 µg/mL. juniperpublishers.comjuniperpublishers.com Another approach involves reacting the compound in an acidic medium (pH=4) with 3-hydroxy-4-[(4-hydroxyphenyl)azo]-1-naphthalenesulfonic acid (HAN) to produce a red-colored complex with a λmax at 510 nm. scispace.com

The applicability of Beer's law allows for the quantification of the drug in various pharmaceutical forms, including ointments and injections. researchgate.net For instance, one method showed that Beer's law was obeyed in the concentration range of 20-100 µg/mL.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and characterization of C₁₄H₂₂N₂O. The FTIR spectrum provides a unique fingerprint of the molecule by measuring the absorption of infrared radiation by its specific functional groups.

The FTIR spectrum of Lidocaine displays several characteristic peaks corresponding to its molecular structure. researchgate.net Key spectral features include:

O-H Stretching: A broad band around 3500 cm⁻¹ is attributed to O-H stretching and intermolecular hydrogen bonding. researchgate.net

N-H Stretching: Amine salt N-H stretching vibrations are observed at approximately 3450 cm⁻¹ and 3382 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and alkene C-H stretching appears slightly above 3000 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group (amide) shows a strong absorption peak. In one analysis, this was noted at 1750 cm⁻¹ (acid group) and 1500 cm⁻¹ (carbonyl group). researchgate.net Another study identified the C=O stretching of the carbonyl group at 1475 cm⁻¹. researchgate.net

N-H Bending: An N-H bending vibration can be seen around 1600 cm⁻¹. researchgate.net

O-H Bending: A peak corresponding to O-H bending is present at 1250 cm⁻¹. researchgate.net

These characteristic absorption bands allow for the unequivocal identification of C₁₄H₂₂N₂O and can be used to distinguish it from other substances. researchgate.net FTIR analysis is often performed using a KBr wafer technique. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique used for the detection and screening of C₁₄H₂₂N₂O and its metabolites in biological samples such as urine, blood, and oral fluid. creative-diagnostics.commaxanim.com These kits are typically designed for qualitative screening purposes and are often used in forensic analysis. creative-diagnostics.commaxanim.com

The assay works by utilizing microtiter plates coated with specific antibodies that recognize Lidocaine and its related compounds. biocompare.com When a sample containing the target analyte is added, it binds to the antibodies. A drug-enzyme conjugate is then introduced, which competes for binding sites. The subsequent addition of a substrate results in a color change, the intensity of which is inversely proportional to the amount of drug present in the sample. maxanim.com

ELISA methods are capable of detecting not only the parent drug but also its major metabolites, such as 3-hydroxylidocaine (B23898). nih.govresearchgate.net This is particularly important as metabolites can often be detected for a longer period post-administration than the parent compound. nih.gov Commercially available ELISA kits can achieve high sensitivity, with detection limits for Lidocaine and its metabolites reported to be as low as 0.4 ng/mL in buffer solutions. creative-diagnostics.com

Titration-Based Assays (e.g., Perchloric Acid Titration)

Titration is a classic analytical chemistry method used for the quantitative analysis of C₁₄H₂₂N₂O, particularly in bulk drug substance and pharmaceutical formulations. Non-aqueous titration with perchloric acid is a common and official method recommended by pharmacopoeias. juniperpublishers.comresearchgate.netscribd.com

In this method, a precisely weighed sample of Lidocaine is dissolved in a non-aqueous solvent, typically glacial acetic acid. nihs.go.jpscribd.com The solution is then titrated with a standardized solution of 0.1 M perchloric acid. nihs.go.jpscribd.comuspbpep.com The endpoint of the titration can be determined potentiometrically or by using a visual indicator like crystal violet, where the color changes from purple to blue-green. nihs.go.jpscribd.com

The reaction between Lidocaine and perchloric acid occurs in a 1:1 molar ratio. scribd.com Based on this stoichiometry, the amount of C₁₄H₂₂N₂O in the sample can be calculated. Each milliliter of 0.1 M perchloric acid is equivalent to 23.43 mg of C₁₄H₂₂N₂O. scribd.comuspbpep.com This method is known for its high accuracy and precision in the quantitative analysis of Lidocaine. scribd.com

Method Validation and Performance Evaluation

Validation of analytical methods is essential to ensure their reliability, accuracy, and precision for the intended purpose. For C₁₄H₂₂N₂O, various chromatographic and spectrophotometric methods have been rigorously validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).

Quantification and Detection Limits (LLOQ, LLOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For assays involving C₁₄H₂₂N₂O, these values vary depending on the analytical technique and the sample matrix.

The Lower Limit of Quantification (LLOQ) is a term often used in bioanalytical method validation, and regulatory bodies like the FDA provide specific criteria for its acceptance. tbzmed.ac.ir

The following table summarizes reported LOD and LOQ values from various studies:

MethodMatrix/SolventLODLOQ/LLOQReference
HPLC-UVPharmaceutical Dosage Forms1.54 µg/mL4.68 µg/mL ijrrjournal.com
HPLC-UVPharmaceuticals0.00521 µg/mL0.01645 µg/mL researchgate.net
SpectrophotometryAqueous Solution0.567 µg/mL1.9 µg/mL juniperpublishers.comjuniperpublishers.com
LC-MS/MSHuman Plasma-0.5 ng/mL oup.com
LC-MS/MSRat Plasma-1 ng/mL nih.gov
HPLCAqueous Media-0.25 µg/mL scielo.br
UV SpectrophotometryRO Water3.55 µg/mL10.75 µg/mL
LCPharmaceuticals4.36 µg/mL13.21 µg/mL nih.gov

Accuracy and Precision Studies

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These parameters are typically assessed by performing replicate analyses of samples at different concentration levels. Precision is often expressed as the relative standard deviation (RSD), and accuracy is expressed as the percent recovery or percent error. nih.gov

For a High-Performance Liquid Chromatography (HPLC) method for determining C₁₄H₂₂N₂O in human serum, intra- and inter-day coefficients of variation (a measure of precision) were less than 15% at the lowest concentration and less than 12% at other concentrations. nih.gov The percent error values (a measure of accuracy) were less than 9%. nih.gov Another HPLC-UV method reported intra- and inter-day precision with RSD values of ≤0.57% and recovery ranging from 96% to 100%. researchgate.net

In a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the within- and between-assay imprecision (CV) was ≤ 13% and ≤ 8%, respectively. oup.com The percentage of inaccuracy for the same assay was ≤ 9% and ≤ 5%, respectively. oup.com A separate study validating a method for C₁₄H₂₂N₂O and its metabolites in rat plasma found intra-batch accuracy to range from 91.85% to 100.99% with a CV of less than 13.94%. nih.gov The inter-batch accuracy ranged from 92.67% to 107.35% with a CV within 11.68%. nih.gov

A spectrophotometric method demonstrated high accuracy with an average recovery of 100 ± 0.69%, and the precision was high, as indicated by a relative standard deviation (RSD) of less than 1.5%. juniperpublishers.com

The following table provides a summary of accuracy and precision data from various validated methods:

MethodAccuracy (% Recovery / % Error)Precision (%RSD / %CV)Reference
HPLCPercent error < 9%Intra- & Inter-day CV < 15% nih.gov
HPLC-UV96% - 100%Intra- & Inter-day RSD ≤ 0.57% researchgate.net
LC-MS/MSInaccuracy ≤ 9%Within- & Between-assay CV ≤ 13% oup.com
Spectrophotometry100 ± 0.69%RSD < 1.5% juniperpublishers.com
LC98.17% - 101.94%Intra- & Inter-day precision < 1.97% nih.gov
GC-FIDRelative Error (RE%) availableWithin- & Between-day RSD ≤ 1.91% nih.gov

Linearity and Calibration Curve Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is a critical parameter in quantitative analysis and is typically evaluated by constructing a calibration curve. For C₁₄H₂₂N₂O, linearity has been established across various concentration ranges using different analytical methods, consistently demonstrating high correlation coefficients (r² or r), which indicates a strong linear relationship.

Several studies have reported on the linearity for the quantification of C₁₄H₂₂N₂O:

A spectrophotometric method demonstrated linearity in the concentration range of 2-28 µg/mL, with a linear regression equation of Y = 0.0282X - 0.0016 and a correlation coefficient (r) of 0.996 juniperpublishers.com.

Another spectrophotometric determination showed Beer's law was obeyed over a concentration range of 2-30 µg/mL researchgate.net.

A stability-indicating HPLC method showed linearity over a wide range of 10-200 μg/mL with a correlation coefficient (r²) greater than 0.9995 nih.gov.

A separate stability-indicating RP-HPLC method established a linear response in the concentration range of 10-70 μg/mL semanticscholar.org.

When analyzed with Nifedipine, a stability-indicating RP-HPLC method for Lidocaine HCl was linear over the range of 7.5-22.5 μg/ml scispace.com.

A Gas Chromatography-Flame Ionization Detection (GC-FID) method was developed and validated with a linearity observed in the concentration range of 0.1-5.0 µg/mL researchgate.net.

Standard curves for HPLC analysis have been constructed from 5 to 20 mg/mL, yielding correlation coefficients greater than 0.99 scribd.com.

The data below summarizes the linearity parameters from various analytical methods for C₁₄H₂₂N₂O.

Analytical MethodLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r or r²)
Spectrophotometry2 - 28Y = 0.0282X - 0.0016r = 0.996 juniperpublishers.com
HPLC10 - 200Not Providedr² > 0.9995 nih.gov
RP-HPLC10 - 70Not ProvidedNot Provided semanticscholar.org
RP-HPLC7.5 - 22.5Not ProvidedNot Provided scispace.com
GC-FID0.1 - 5.0Not ProvidedNot Provided researchgate.net
Spectrophotometry2 - 30Not ProvidedNot Provided researchgate.net

Stability-Indicating Analytical Methods for C₁₄H₂₂N₂O and Related Substances

Stability-indicating methods are crucial for determining the shelf-life of a drug substance and for ensuring that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients scispace.com. Forced degradation studies are a key part of developing these methods, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines brieflands.comderpharmachemica.comnih.gov.

Several stability-indicating methods have been developed for C₁₄H₂₂N₂O:

Forced Degradation Studies: C₁₄H₂₂N₂O has been subjected to forced degradation conditions including acid and alkali hydrolysis, oxidation by hydrogen peroxide, photolysis, and dry heat brieflands.comderpharmachemica.comnih.gov.

Chromatographic Separation: Stability-indicating HPLC and GC methods have proven effective in separating the intact C₁₄H₂₂N₂O from its degradation products nih.govbrieflands.comderpharmachemica.com. For instance, an HPLC method successfully resolved the analytes from impurities and degradation products in a topical formulation nih.gov. The developed methods could effectively separate the drug from its degradation products, confirming their status as good stability-indicating procedures semanticscholar.org.

Degradation Products: Studies have shown that C₁₄H₂₂N₂O has a very stable structure brieflands.comnih.gov. However, under certain stress conditions, degradation can occur. For example, under oxidative stress (using hydrogen peroxide) and some acidic conditions, an N-oxide degradation product can be formed nih.gov. Another potential degradation product identified is 2,6-xylidine scribd.com. The analytical methods were able to separate these degradation products from the parent compound, ensuring accurate quantification scribd.com.

The table below summarizes the conditions used in forced degradation studies of C₁₄H₂₂N₂O.

Stress ConditionReagent/MethodObserved Degradation
Acid HydrolysisHCl, Trifluoroacetic acid (TFA)Formation of secondary amine salt; decomposition products observed with TFA brieflands.comnih.gov.
Base HydrolysisNaOHMethod was able to separate the drug from degradation products semanticscholar.org.
OxidationHydrogen Peroxide (H₂O₂)Formation of N-oxide nih.gov.
PhotodegradationExposure to UV and/or visible lightMethod was able to separate the drug from degradation products derpharmachemica.com.
Thermal (Dry Heat)Heating of the drug substanceNo degradation products were observed in one study nih.gov.

Application in Environmental Sample Analysis (e.g., Wastewater)

The widespread use of C₁₄H₂₂N₂O has led to its emergence as an environmental contaminant, frequently detected in wastewater and surface waters nih.gov. Consequently, sensitive analytical methods are required for its detection and quantification in complex environmental matrices.

Detection in Wastewater: C₁₄H₂₂N₂O has been successfully determined in industrial wastewater samples juniperpublishers.com. Studies have investigated its presence in wastewater treatment plant (WWTP) effluents, identifying them as significant sources of this compound in surface waters nih.gov.

Analytical Methods: A simple and rapid spectrophotometric method has been developed and successfully applied for the determination of Lidocaine hydrochloride in environmental wastewater samples juniperpublishers.comresearchgate.net. This method is based on the reaction of the chloride ion with mercuric thiocyanate and ferric ions to form a colored complex juniperpublishers.com.

Concentrations in Environmental Waters: The concentration of C₁₄H₂₂N₂O in environmental samples can vary. In one study, the mean concentration in WWTP effluents from households and hospitals was 107 ng/L. In surface waters, concentrations ranged from below the limit of quantification to 176 ng/L nih.gov. The concentrations in surface water were found to be dependent on the levels in the WWTP effluents, the proportion of wastewater in the receiving water, and the distance from the discharge point nih.gov.

The following table presents findings related to the analysis of C₁₄H₂₂N₂O in environmental water samples.

Sample TypeAnalytical MethodConcentration Range
Industrial WastewaterSpectrophotometry5-25 µg/ml (spiked samples) juniperpublishers.com
WWTP EffluentNot SpecifiedMean concentration of 107 ng/L nih.gov
Surface WaterNot Specified12]

Structure Activity Relationship Sar Research and Derivative Synthesis of C₁₄h₂₂n₂o

Investigation of Functional Group Contributions to Activity

The lipophilic aromatic group is essential for the molecule's ability to penetrate the nerve cell membrane. jove.com The two methyl groups at positions 2 and 6 of the phenyl ring are particularly important. These ortho-substituents force a non-planar conformation between the aromatic ring and the amide linkage. researchgate.net This specific torsional angle is believed to be crucial for the molecule's interaction with the sodium channel binding site. researchgate.net Removal or relocation of these methyl groups generally leads to a decrease in anesthetic potency and an increase in toxicity. researchgate.netllu.edu

The intermediate amide linkage is more stable to hydrolysis by plasma esterases compared to the ester linkage found in earlier local anesthetics like procaine, which grants C₁₄H₂₂N₂O a longer duration of action. jove.com The carbonyl oxygen and the amide nitrogen are involved in dipole-dipole attractions and can form hydrogen bonds, which help to stabilize the molecule in its active conformation and facilitate binding to the receptor site. researchgate.net

The hydrophilic tertiary amine is crucial for the molecule's water solubility and its mechanism of action. jove.com As a weak base, this amine group exists in both ionized (protonated) and un-ionized forms at physiological pH. drugbank.com The un-ionized form is lipid-soluble and can cross the nerve membrane. Once inside the axon, the molecule re-equilibrates, and the ionized form binds to the inner pore of the voltage-gated sodium channel, causing the anesthetic block. jove.comresearchgate.net The nature of the alkyl substituents on the amine (in this case, two ethyl groups) influences both the potency and the duration of action.

Synthesis and Evaluation of C₁₄H₂₂N₂O Derivatives

The synthesis of C₁₄H₂₂N₂O derivatives has been a fertile area of research, aimed at refining its pharmacological profile. A common synthetic route for Lidocaine (B1675312) itself involves the reaction of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride, followed by a substitution reaction with diethylamine (B46881). cerritos.eduumass.edu

Researchers have created numerous derivatives by modifying each of the three core components. For instance, studies on homologs have shown that altering the alkyl groups on the tertiary amine affects both lipophilicity and blocking efficacy. nih.gov In one study, new analogues were synthesized by replacing the diethylamine moiety of Lidocaine with various substituted aminobenzothiazoles. nih.gov The resulting derivatives were evaluated for their analgesic properties using tail immersion and formalin tests in mice. The findings indicated that derivatives featuring electron-withdrawing groups on the aminobenzothiazole ring exhibited greater pain reduction compared to those with electron-donating groups. nih.gov This suggests that the electronic properties of the amine portion significantly modulate the interaction with sodium channels.

Another study investigated the effect of methyl substitution at different positions on the benzene (B151609) ring. llu.edu While ortho-substitution (as in Lidocaine) proved most effective, substitutions at other positions generally resulted in compounds with lower anesthetic activity but higher toxicity. llu.edu

Below is a table summarizing the qualitative findings from the evaluation of certain C₁₄H₂₂N₂O derivatives.

Derivative Class Structural Modification Observed Effect on Activity Reference
Amine VariantsReplacement of diethylamine with aminobenzothiazoles containing electron-withdrawing groups.Increased analgesic effect compared to Lidocaine. nih.gov
Amine VariantsReplacement of diethylamine with aminobenzothiazoles containing electron-donating groups.Decreased analgesic effect compared to derivatives with electron-withdrawing groups. nih.gov
Aromatic Ring VariantsMethyl substitution at positions other than 2 and 6 on the phenyl ring.Generally decreased local anesthetic activity and increased toxicity. llu.edu

Rational Design of C₁₄H₂₂N₂O Analogs

Rational drug design utilizes the understanding of SAR to create novel analogs with improved properties, such as enhanced metabolic stability or target specificity. mdpi.com One advanced approach has been the application of bioisosteric replacement, where a specific functional group is swapped for another with similar physical or chemical properties.

A notable example is the replacement of the metabolically susceptible amide bond in Lidocaine with a 1,4-disubstituted-1,2,3-triazole ring. researchgate.net The triazole ring is considered a stable mimic of the trans-amide bond, sharing similarities in size, planarity, and hydrogen bonding capacity. researchgate.net This modification aims to create analogs that are more resistant to enzymatic degradation, potentially leading to a longer duration of action. The synthesis of these triazole-based analogs was achieved using azide-alkyne cycloaddition, a form of "click chemistry," which efficiently links the molecular components. researchgate.net

Computational tools and molecular modeling are also integral to the rational design process. mdpi.comsciforum.net By simulating the docking of potential analogs into the known structure of the sodium channel, researchers can predict binding affinities and conformations. For example, molecular dynamics simulations have been used to study how Lidocaine and its analogs interact with key amino acid residues within the human cardiac sodium channel (hNaᵥ1.5). nih.govnih.gov These in-silico studies provide crucial insights that guide the synthesis of the most promising candidates, saving time and resources. sciforum.net

Impact of Structural Modifications on Target Binding and Biological Activity

Structural modifications to the C₁₄H₂₂N₂O scaffold have a direct and measurable impact on its binding to the target sodium channel and its resulting biological activity. The primary binding site for Lidocaine is located within the pore of the sodium channel and is accessible from the intracellular side. researchgate.netdrugbank.com

Molecular modeling and mutagenesis studies have identified specific amino acid residues that are critical for drug binding. The phenylalanine residue at position 1760 (F1760) and the tyrosine at position 1767 (Y1767) in the DIV-S6 segment of the hNaᵥ1.5 channel are key interaction points. nih.govbiorxiv.org The aromatic ring of Lidocaine is thought to engage in π-π stacking or cation-π interactions with these residues. researchgate.netbiorxiv.org

Modifications to the aromatic ring of Lidocaine, such as altering the methyl group positions, can disrupt this optimal interaction, weakening the binding affinity and reducing anesthetic potency. researchgate.netllu.edu Similarly, changes to the tertiary amine group can affect how the drug orients itself within the channel's inner pore. The ionized amine is thought to interact with the channel's selectivity filter region. nih.gov

The state of the channel itself also influences binding affinity. Lidocaine exhibits use-dependent block, meaning it binds with higher affinity to channels that are in the open or inactivated states compared to the resting state. nih.govrndsystems.com Structural modifications can alter this state-dependent binding. For example, the presence of accessory proteins like the NaVβ1 subunit can enhance the effect of Lidocaine on the channel's voltage-sensing domain, further stabilizing the inactivated state. jci.orgjci.org

The table below presents data on the binding characteristics of C₁₄H₂₂N₂O and related compounds, illustrating the impact of structure on channel interaction.

Compound Target Key Finding Reference
Lidocaine (C₁₄H₂₂N₂O)Voltage-gated Na⁺ channelsBinds with higher affinity to inactivated channels (modulated receptor hypothesis). nih.gov
Lidocaine (C₁₄H₂₂N₂O)hNaᵥ1.5Interacts with key residues F1760 and Y1767 in the channel pore. nih.govbiorxiv.org
Quaternary Lidocaine DerivativesMyelinated nerve fibersInhibit sodium currents primarily from the axoplasmic (internal) side of the membrane. researchgate.net
Lidocaine Dimer AnalogsNa⁺ channelsExhibit 10- to 100-fold higher binding affinity than Lidocaine monomers. nih.gov

These findings underscore the intricate relationship between the three-dimensional structure of C₁₄H₂₂N₂O and its derivatives and their ability to modulate the function of their biological target, providing a clear basis for the rational design of future anesthetic and antiarrhythmic agents.

Theoretical and Computational Studies of C₁₄h₂₂n₂o

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. For C₁₄H₂₂N₂O, these calculations can provide insights into its optimized geometry, charge distribution, molecular orbitals, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structural and electronic properties of molecules su.edu.ly. Parameters such as the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), dipole moment (μ), electronegativity (χ), electron affinity (A), chemical hardness (η), chemical softness (S), and ionization potential (I) can be determined through DFT calculations su.edu.ly. These parameters are significant for understanding the reactivity and interaction of molecules with biological systems su.edu.ly. Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic excitations of molecules, which are essential for understanding molecular reactivity and photochemistry su.edu.ly.

Quantum chemical calculations can also be combined with statistical thermodynamics to predict properties tuhh.de. For instance, they can be used to calculate the screening charge density on the surface of a molecule, which is a step in methods like the Conductor-like Screening Model (COSMO-RS) tuhh.de. Advanced quantum chemistry computations, including electron correlation and extended basis sets, have been used to quantify the affinities of system components toward pair formation researchgate.net.

Studies utilizing quantum computational methods, specifically DFT and TD-DFT, have been conducted on local anesthetics like Lidocaine (B1675312) (C₁₄H₂₂N₂O) to study their structural and electronic properties su.edu.ly. These studies can reveal differences in reactivity between similar compounds su.edu.ly. For example, a theoretical study comparing Bupivacaine (B1668057) and Lidocaine indicated that Bupivacaine displayed higher reactivity based on its EHOMO and ELUMO values and a smaller energy gap su.edu.ly.

Quantum chemical calculations have also been applied in the study of interactions in various systems involving C₁₄H₂₂N₂O, such as in the formation mechanisms of deep eutectic solvents, demonstrating the role of hydrogen bonding and van der Waals interactions sci-hub.se.

Prediction of Molecular Interactions and Binding Affinities

Computational methods are extensively used to predict how C₁₄H₂₂N₂O interacts with other molecules, particularly biological targets like proteins. Techniques such as molecular docking and more advanced computational approaches are employed to estimate binding affinities and understand the nature of molecular recognition.

Molecular docking is a method used to predict the preferred orientation of one molecule (e.g., C₁₄H₂₂N₂O) to another when bound to form a stable complex amegroups.cn. This method can be used to predict the binding affinity between a compound and potential therapeutic targets amegroups.cn.

Predicting binding affinity using computational methods offers advantages in terms of time and labor compared to traditional experimental approaches and can unravel molecular mechanisms inaccessible through experiments nih.gov. Various computational methods have been developed for predicting binding affinity, including those based on molecular descriptors and the physical and chemical properties at binding interfaces nih.gov. Some methods also consider the contribution of non-interfacial residues to binding affinity nih.gov.

Computational tools like PRODIGY (PROtein binDIng enerGY prediction) utilize 3D structures of protein-protein complexes to predict binding affinity, estimating binding free energy and dissociation constants neurosnap.ai. These tools leverage contact-based approaches and combine interfacial contact properties with non-interacting surface features neurosnap.ai. Machine learning algorithms are also being developed and applied to predict protein-protein binding affinity, often incorporating features extracted from pretrained models and information about molecular interaction forces nih.gov.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Preclinical Focus)

In silico ADME prediction involves using computational models to estimate the absorption, distribution, metabolism, and excretion properties of a compound. These predictions are crucial in preclinical studies for evaluating the potential pharmacokinetic behavior of a drug candidate before extensive in vitro and in vivo testing.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an attractive alternative to experimental methods due to its cost-saving and high-throughput nature frontiersin.orgnih.gov. These methods are widely used in preclinical studies to assess the effects and risks of compounds nih.gov. The rapid development of computer technologies has significantly increased the demand for early ADMET data on lead compounds frontiersin.org.

Two main categories of in silico approaches for ADMET prediction are molecular modeling and data modeling frontiersin.org. Molecular modeling approaches are based on the three-dimensional structures of proteins and include techniques like molecular docking, molecular dynamics simulations, and quantum mechanics calculations frontiersin.org. Data modeling approaches utilize cheminformatics and have progressed significantly with the advent of big data frontiersin.org.

Potential Non Therapeutic Applications of C₁₄h₂₂n₂o Excluding Medical Uses

Research into C₁₄H₂₂N₂O as a Chemical Probe or Reagent

C₁₄H₂₂N₂O, or Lidocaine (B1675312), is utilized in various research capacities as a chemical reagent and probe. It is listed as a substance for research use in areas such as organic synthesis, polymer science, and analytical chemistry.

In analytical chemistry, C₁₄H₂₂N₂O serves as a reference standard. For instance, Lidocaine hydrochloride, a salt form, is employed as a pharmaceutical secondary standard for quality control applications in laboratories. These standards are used to verify the accuracy of analytical methods and equipment when testing pharmaceutical formulations. C₁₄H₂₂N₂O has also been mentioned in the context of qualitative data in the on-site screening of seized drugs using electrochemical and spectroscopic tools, suggesting its use as a reference in forensic or chemical analysis.

Furthermore, modified forms of the compound, such as deuterated Lidocaine (Lidocaine-d10), are explored as probes in specific research applications. For example, Lidocaine-d10 (N,N-diethyl-d10) has been investigated for use in preparing human drug metabolites and as a probe in drug-drug interaction studies involving fungal peroxygenases. This highlights its utility in biochemical research to understand metabolic pathways and interactions.

Research-grade Lidocaine is available with specified purity levels for laboratory use. For instance, Lidocaine with a purity of 99.0+% and 99.9% is supplied for research purposes fishersci.se. Lidocaine meeting USP specifications with a purity of 97.5% to 102.5% is also available for chemical applications fishersci.com.

Compound NameMolecular FormulaPurity / ConcentrationApplication ContextSource
LidocaineC₁₄H₂₂N₂O99.0+%Research Use (Organic Synthesis, Polymer Science, Analytical Chemistry)
LidocaineC₁₄H₂₂N₂O99.9%Research Use fishersci.se
Lidocaine, USPC₁₄H₂₂N₂O97.5% - 102.5%Chemical Applications, USP Standard fishersci.com
LidocaineC₁4H22N2O100 µg/ml in Acetonitrile (B52724)Laboratory chemical uses: R&D, Reference Materials
Lidocaine-d10C₁₄H₂₂N₂O (deuterated)Not specifiedProbe in drug metabolism and interaction studies

Applications in Material Science or Other Chemical Industries (if applicable)

C₁₄H₂₂N₂O and its derivatives have relevance in fields such as material science. While specific detailed applications in material science are not extensively publicly documented in the search results, the compound's chemical structure and properties suggest potential interactions or uses in the development or study of various materials. A review article specifically mentions the application, structure, salts, and complexes of Lidocaine in relation to material science and physics.

Furthermore, C₁₄H₂₂N₂O is utilized at industrial sites and in manufacturing processes. It is listed for use in the manufacture of chemicals, indicating its role as an intermediate or a component in the synthesis of other substances. The compound is also categorized as a "Common Chemical". However, public registered data regarding the specific chemical products in which the substance might be used or the routes by which it is most likely to be released to the environment from these industrial uses are not available. The substance is registered under REACH for intermediate use only within the European Economic Area.

Conclusion and Future Research Directions

Summary of Current Academic Research on C₁₄H₂₂N₂O

Current academic research on C₁₄H₂₂N₂O (Lidocaine) highlights its multifaceted properties beyond its primary use as a local anesthetic and antiarrhythmic. Studies continue to explore its analgesic effects in various acute and chronic pain conditions. brieflands.comnih.gov Research indicates its utility in managing postoperative pain, with some studies showing benefits in reducing opioid requirements and hospital stays, particularly in certain surgical procedures like major spinal surgery. mdpi.comresearchgate.net However, findings on its efficacy can be mixed depending on the surgical context and administration protocol. mdpi.comrevistaft.com.br

Beyond pain management, investigations into the anti-inflammatory and immunomodulatory effects of intravenous lidocaine (B1675312) in surgery are ongoing, though the exact mechanisms and clinical benefits remain unclear due to the heterogeneity of existing evidence. mdpi.com There is also research exploring its potential anti-metastatic effects by inhibiting tumor cell migration. mdpi.com In the realm of chronic pain, intravenous lidocaine is being investigated as a potential therapeutic option, with some evidence supporting its use as augmentation in chronic post-surgical pain, although evidence is limited for conditions like complex regional pain syndrome (CRPS) and cancer pain. nih.gov

Formulation science is another active area of research, focusing on developing novel delivery systems to enhance lidocaine's efficacy and overcome limitations of conventional methods. This includes the development of thermoresponsive gels for improved contact and sustained release in challenging environments like the oral cavity, and dissolving microneedles for rapid and efficient local anesthesia with minimally invasive administration. mdpi.comresearchgate.net The incorporation of lidocaine into nanocarriers like nanostructured lipid carriers (NLCs) and liposomes is also being studied to improve drug solubility, stability, bioavailability, and skin penetration for transdermal applications. mfd.org.mkmdpi.com

Research also delves into the fundamental mechanisms of lidocaine's action, including its interaction with voltage-gated sodium channels and potential effects on NMDA receptors and voltage-gated calcium receptors, which may contribute to its anti-inflammatory and anti-nociceptive properties. nih.govnih.govresearchgate.net Studies on its metabolites, such as monoethylglycinexylidide (B1676722) (MEGX) and glycylxylidide (GX), suggest they may also play a role in its effects, for instance, by inhibiting the glycine (B1666218) transporter GlyT1. nih.gov

Current research also includes the development and validation of analytical methods for the determination of lidocaine and its impurities in various matrices, which is crucial for quality control and research studies. impactfactor.orgsynzeal.com

Unexplored Research Avenues and Challenges

The long-term effects of novel lidocaine formulations, such as thermoresponsive gels and microneedles, on tissue regeneration and potential chronic side effects require further investigation. mdpi.com Similarly, while nanocarrier-based delivery systems show promise for enhanced transdermal delivery, further studies are needed to determine optimal formulations and evaluate their long-term efficacy and safety. mdpi.com

The potential anti-metastatic effects of lidocaine have been observed in vitro, but limited in vivo evidence exists, and further research is needed to test these properties at clinically relevant systemic concentrations. iiarjournals.org

Understanding the neurobiological mechanisms by which systemic lidocaine attenuates pain signaling pathways, particularly in chronic pain conditions, warrants future investigation. nih.gov While its action on sodium channels is well-established, the contribution of other mechanisms, such as NMDA antagonism and interaction with glycine transporters, requires further elucidation. nih.govresearchgate.netnih.gov

Challenges also exist in correlating metabolite profiles with disease progression, as highlighted in studies exploring compounds including C₁₄H₂₂N₂O in conditions like Parkinson's disease, necessitating larger and more homogeneous patient populations and longitudinal studies. medrxiv.org

Emerging Methodologies in C₁₄H₂₂N₂O Research

Emerging methodologies in C₁₄H₂₂N₂O research are largely focused on enhancing drug delivery and exploring its effects at a more granular level. The development and application of novel drug delivery systems, such as thermoresponsive gels, dissolving microneedles, and various nanocarriers (liposomes, NLCs), represent a significant methodological shift towards improving targeted delivery, sustained release, and skin permeation. mdpi.comresearchgate.netmfd.org.mkmdpi.com These methodologies aim to overcome limitations of traditional formulations, such as the need for frequent administration or poor penetration.

Advanced analytical techniques, including high-resolution mass spectrometry (MS), are being employed to identify and characterize lidocaine and its metabolites, as well as to explore its presence in biological samples and environmental matrices. medrxiv.orgqmul.ac.uk These methods are crucial for pharmacokinetic and pharmacodynamic studies and for understanding the compound's fate in biological and environmental systems.

In vitro techniques, such as wound scratch assays, are utilized to evaluate the potential wound healing or anti-migratory effects of lidocaine and its formulations. mdpi.comiiarjournals.org Biophysical techniques, including X-ray diffractometry, differential scanning calorimetry, and infrared spectroscopy, are employed to characterize the physical and chemical properties of lidocaine in different formulations and crystalline forms, such as co-crystals. researchgate.net

Electroporation, electroincorporation, and iontophoresis are being investigated as physical methods to enhance the topical delivery and skin penetration of lidocaine. bmj.com

Furthermore, the application of techniques from materials science and engineering is evident in the development of novel delivery platforms like 3D-printed microneedles combined with nanocarriers. mfd.org.mk

Interdisciplinary Research Opportunities Involving C₁₄H₂₂N₂O

The study of C₁₄H₂₂N₂O offers numerous opportunities for interdisciplinary collaboration, spanning chemistry, pharmacology, medicine, materials science, and environmental science.

Collaboration between chemists and pharmacologists is fundamental for synthesizing novel lidocaine derivatives with potentially improved properties and for understanding their interactions with biological targets. Joint efforts between pharmaceutical scientists and engineers are crucial for designing and optimizing advanced drug delivery systems, such as microneedles and nanocarriers. researchgate.netmfd.org.mkmdpi.com

Medical researchers across various specialties, including anesthesiology, surgery, pain management, and oncology, can collaborate to design and conduct clinical trials evaluating the efficacy of lidocaine in new applications or using novel delivery methods. nih.govmdpi.comresearchgate.netiiarjournals.org For instance, interdisciplinary studies are needed to fully understand and utilize lidocaine's potential anti-inflammatory, immunomodulatory, or anti-metastatic effects in clinical settings. mdpi.comiiarjournals.org

Collaboration between pharmacologists and neuroscientists can further elucidate the complex mechanisms of lidocaine's action on pain pathways and the central nervous system. nih.govnih.govresearchgate.net

Environmental scientists and analytical chemists can collaborate to investigate the presence and fate of lidocaine as a micropollutant in the environment, particularly in wastewater, and to develop methods for its detection and removal. cornell.edu

The exploration of lidocaine's potential in managing conditions like Parkinson's disease, as suggested by metabolomics studies, necessitates collaboration between neurologists, metabolomics experts, and analytical chemists. medrxiv.org

Furthermore, the development of personalized medicine approaches involving lidocaine requires interdisciplinary teams comprising clinicians, geneticists, and pharmacologists to understand how individual patient factors influence lidocaine's pharmacokinetics and pharmacodynamics. nih.gov

Q & A

Q. Table 1: Purity Assay Results for C14H<22>N<2>O·HCl

StandardAssay ValueTraceability Source
USP Reference93.7%Lot R10460
EP CRS99.9%Batch 3.0
BP CRS99.9%Batch 2933
Source:

Advanced: How can researchers resolve contradictions in pharmacological data for this compound across different studies?

Methodological Answer:

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC, mass spectrometry) and reference materials from accredited sources (e.g., NIST or pharmacopeial CRMs) .
  • Contextual Analysis : Evaluate experimental parameters such as solvent systems (e.g., aqueous vs. organic phases), temperature, and pH, which influence solubility and activity .
  • Statistical Rigor : Apply ANOVA or regression models to identify outliers or systematic errors. For example, batch homogeneity testing via ANOVA ensures minimal variability in purity measurements .
  • Ethical Replication : Reproduce key experiments using protocols from primary literature, adhering to guidelines for chemical reproducibility (e.g., IUPAC’s protocols) .

Basic: What are the critical spectral characteristics of this compound for structural confirmation?

Methodological Answer:

  • NMR Peaks :
    • <sup>1</sup>H NMR: δ 1.2 ppm (triplet, –N(CH2CH3)2), δ 2.3 ppm (singlet, –CO–NH–), δ 6.9–7.2 ppm (aromatic protons) .
    • <sup>13</sup>C NMR: Peaks at 165 ppm (amide carbonyl) and 45–55 ppm (diethylamino carbons) .
  • IR Absorption : Strong bands at 1640–1680 cm<sup>-1</sup> (C=O stretch) and 3300 cm<sup>-1</sup> (N–H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 234.34 (M<sup>+</sup>) with fragmentation patterns confirming the diethylamino and xylidine substructures .

Advanced: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. For example, lidocaine’s amide bond hydrolyzes under acidic conditions, producing 2,6-xylidine .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. Data from thermal degradation studies (e.g., TGA/DSC) provide activation energy values for decomposition pathways .
  • Validation Criteria : Follow ICH Q1A(R2) guidelines for repeatability (RSD < 2%) and intermediate precision (RSD < 5%) in assay methods .

Q. Table 2: Degradation Products of C14H22N2O Under Stress Conditions

ConditionMajor DegradantDetection Method
Acidic (0.1M HCl)2,6-XylidineHPLC-UV (λ = 254 nm)
Oxidative (H2O2)N-Oxide derivativesLC-MS/MS
Source:

Basic: What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer:

  • Reaction Optimization : Use N-(2,6-dimethylphenyl)chloroacetamide and diethylamine in anhydrous ethanol under reflux (78°C for 6 hours) .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >99% purity, verified by melting point (68–69°C) .
  • Yield Calculation : Monitor reaction completion via TLC (Rf = 0.5 in ethyl acetate/hexane) and calculate yield gravimetrically after drying .

Advanced: How to address batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer:

  • Quality-by-Design (QbD) : Implement factorial designs to optimize critical parameters (e.g., reaction time, solvent ratio). Use response surface methodology (RSM) to predict optimal conditions .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
  • Documentation : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .

Basic: What databases and resources are essential for literature reviews on this compound?

Methodological Answer:

  • Primary Sources : PubMed, Web of Science, and SciFinder for peer-reviewed articles and patents (e.g., USPTO patent US 2744126 for lidocaine synthesis) .
  • Chemical Databases : PubChem (CID 3676), ChemSpider (ID 3548), and DrugBank (DB00281) for physicochemical and pharmacological data .
  • Regulatory Guidelines : Pharmacopeial monographs (USP-NF, EP) for analytical method validation .

Advanced: How to formulate a rigorous research question for studying this compound’s mechanism of action?

Methodological Answer:

  • PICO Framework :
    • Population : Voltage-gated sodium channels in neuronal cells.
    • Intervention : Lidocaine binding affinity (Kd).
    • Comparison : Other local anesthetics (e.g., bupivacaine).
    • Outcome : IC50 values for sodium current inhibition .
  • FINER Criteria : Ensure feasibility (in vitro patch-clamp assays), novelty (comparison with newer analogs), and relevance (pain management applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.